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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Analytical Validation and Mechanistic Utility of 2-Chloro-5-hydroxy-4-iodobenzoic Acid

Executive Summary In modern rational drug design, poly-substituted aromatic building blocks are critical for exploring complex chemical space. 2-Chloro-5-hydroxy-4-iodobenzoic acid is a highly functionalized, bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, poly-substituted aromatic building blocks are critical for exploring complex chemical space. 2-Chloro-5-hydroxy-4-iodobenzoic acid is a highly functionalized, bifunctional intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including Bruton's tyrosine kinase (BTK) inhibitors and Aurora kinase inhibitors [1].

As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a precisely engineered scaffold. The specific arrangement of its functional groups—a carboxylic acid, a phenolic hydroxyl, a chlorine atom, and an iodine atom—provides orthogonal reactivity vectors. This whitepaper details the compound's physicochemical profile, the mechanistic causality behind its structural utility, and the self-validating analytical workflows required to confirm its molecular weight (298.46 g/mol ) and formula (C7H4ClIO3) [2].

Physicochemical Profile & Structural Data

To establish a baseline for analytical validation, the quantitative and structural data of the intermediate must be strictly defined. The molecular weight of 298.46 g/mol is derived from the exact isotopic masses of its constituent atoms, with the monoisotopic mass heavily influenced by the presence of 35Cl and 127I.

ParameterSpecification
Chemical Name 2-Chloro-5-hydroxy-4-iodobenzoic acid
Molecular Formula C7H4ClIO3
Molecular Weight 298.46 g/mol
CAS Registry Number 91659-13-1
Monoisotopic Mass 297.889 g/mol
Key Functional Groups Carboxylic acid (-COOH), Phenol (-OH), Aryl chloride (-Cl), Aryl iodide (-I)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Mechanistic Utility in Drug Development

The selection of 2-Chloro-5-hydroxy-4-iodobenzoic acid in synthetic pathways is driven by strict mechanistic causality. Every substituent on the benzene ring serves a distinct chemical and biological purpose:

  • The 4-Iodo Substituent (Cross-Coupling Vector): Iodine is a highly polarizable and excellent leaving group, making the C4 position exceptionally reactive toward palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings). This allows for the rapid extension of the molecular scaffold to occupy deep hydrophobic pockets in target kinases [5].

  • The 2-Chloro Substituent (Conformational Locking): The insertion of halogens into an aryl scaffold is a proven strategy to enhance protein-ligand interactions and modulate blood-brain barrier permeability [3]. More importantly, the bulky chlorine atom at the ortho position to the carboxylic acid creates severe steric hindrance. This forces the carboxylate group (or its subsequent amide/ester derivatives) out of coplanarity with the aromatic ring, pre-organizing the molecule into a specific bioactive conformation that reduces entropic penalty upon target binding.

  • The 1-Carboxylic Acid (Activation Hub): The carboxylate serves as the primary attachment point for linking the core to amine-bearing fragments. It is typically activated using thionyl chloride to form an acyl chloride, or via standard peptide coupling reagents (e.g., HATU, EDC) to form stable amide bonds [1].

  • The 5-Hydroxyl Group (Electronic Tuning & H-Bonding): The phenol acts as a strong electron-donating group via resonance, which modulates the electron density of the ring and fine-tunes the pKa of the adjacent functional groups. It also provides a critical hydrogen bond donor/acceptor site for interacting with hinge-region residues in kinase active sites.

Analytical Validation Workflows: A Self-Validating System

To ensure the reliability of downstream syntheses, the intermediate must be subjected to a self-validating analytical system. A self-validating system means that the output of one assay inherently cross-verifies the assumptions of another [4]. Here, HPLC establishes purity, LC-MS/MS confirms the exact mass and isotopic signature, and NMR validates the regiochemistry.

Protocol 1: LC-MS/MS for Molecular Weight and Formula Confirmation

This protocol utilizes negative electrospray ionization (ESI-) to exploit the acidic nature of the carboxylic acid and phenol groups. The presence of chlorine provides a built-in isotopic validation mechanism.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 2-Chloro-5-hydroxy-4-iodobenzoic acid in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation: Inject 5 µL of the sample onto an Agilent ZORBAX Eclipse XDB-C8 column (5 μm, 3.0 × 150 mm) [5].

  • Mobile Phase Gradient:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters: Operate the tandem mass spectrometer in negative ESI mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validation & Data Interpretation: Monitor for the deprotonated precursor ion [M−H]− . The exact mass of the formula C7H4ClIO3 dictates a primary peak at m/z 296.9 . Crucially, the natural abundance of chlorine isotopes ( 35Cl and 37Cl ) will generate a characteristic M+2 peak at m/z 298.9 with an intensity ratio of approximately 3:1. The observation of this exact isotopic cluster self-validates the presence of a single chlorine atom and confirms the molecular weight of 298.46 g/mol .

Protocol 2: 1H NMR for Regiochemical Elucidation

While mass spectrometry confirms what atoms are present, Nuclear Magnetic Resonance (NMR) confirms where they are located.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality note: DMSO- d6​ is chosen specifically because it prevents the rapid chemical exchange of the hydroxyl and carboxylic acid protons, allowing them to be observed as distinct, broad singlets downfield.

  • Acquisition: Acquire a 1D 1H NMR spectrum at 400 MHz with 16 scans and a relaxation delay of 2 seconds.

  • Self-Validation & Data Interpretation: The substitution pattern (1-COOH, 2-Cl, 4-I, 5-OH) leaves only two protons on the aromatic ring: at C3 and C6. Because these protons are para to one another and separated by heavy substituents, they will not exhibit significant scalar coupling ( J -coupling). The spectrum will self-validate the regiochemistry by displaying exactly two distinct aromatic singlets (typically between 7.0 and 8.0 ppm). If the halogens were adjacent (e.g., ortho or meta to each other), doublet or doublet-of-doublet splitting patterns would emerge, immediately flagging an incorrect isomer.

Validation Workflow Visualization

The following diagram illustrates the interconnected, self-validating workflow required to qualify 2-Chloro-5-hydroxy-4-iodobenzoic acid for advanced API synthesis.

G Start 2-Chloro-5-hydroxy-4-iodobenzoic acid (MW: 298.46, C7H4ClIO3) HPLC HPLC-UV Analysis (Purity & Impurity Profiling) Start->HPLC Step 1: Purity Assessment LCMS LC-MS/MS (Negative ESI) (MW & 35Cl/37Cl Isotopic Confirmation) HPLC->LCMS Step 2: Mass & Formula NMR 1H NMR in DMSO-d6 (Regiochemistry & Para-Singlet Validation) LCMS->NMR Step 3: Structural Orientation Valid Fully Validated Intermediate Ready for API Cross-Coupling NMR->Valid Step 4: Quality Release

Caption: Self-validating analytical workflow for the structural and mass confirmation of C7H4ClIO3.

References

  • Title: BTK INHIBITORS - European Patent Office - EP 3240542 B1 | Source: googleapis.
  • Title: 2-chloro-5-hydroxy-4-iodobenzoic acid 91659-13-1 - Guidechem | Source: guidechem.
  • Title: Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones | Source: nih.
  • Title: 2-(Phenylthio)benzoic Acid | Research Chemical Supplier - Benchchem | Source: benchchem.
  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Source: nih.
Exploratory

Spectroscopic Characterization of 2-Chloro-5-hydroxy-4-iodobenzoic Acid: A Technical Guide

Abstract Introduction 2-Chloro-5-hydroxy-4-iodobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, featuring a blend of electron-withdrawing (chloro, iodo, carboxylic acid) and electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction

2-Chloro-5-hydroxy-4-iodobenzoic acid is a polysubstituted aromatic carboxylic acid. Its structural complexity, featuring a blend of electron-withdrawing (chloro, iodo, carboxylic acid) and electron-donating (hydroxyl) groups, makes it an interesting candidate for applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for any downstream application, and a multi-technique spectroscopic approach is the gold standard for achieving this.

This guide will delve into the predicted spectroscopic signature of 2-Chloro-5-hydroxy-4-iodobenzoic acid. The causality behind experimental choices and the logic of spectral interpretation will be emphasized, providing a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Chloro-5-hydroxy-4-iodobenzoic acid, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

Table 1: Predicted ¹H NMR Data for 2-Chloro-5-hydroxy-4-iodobenzoic acid (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that is exchangeable with D₂O.
~9.5Broad Singlet1H-OHThe phenolic proton is also acidic and will appear as a broad singlet, also exchangeable with D₂O. Its chemical shift can be concentration and temperature dependent.
~7.8Singlet1HAr-HThis proton is ortho to the iodine and meta to the chlorine and carboxylic acid groups. The deshielding effects of the adjacent halogens and the carboxylic acid will place it at a high chemical shift.
~7.4Singlet1HAr-HThis proton is ortho to the hydroxyl group and meta to the iodine and carboxylic acid groups. The electron-donating effect of the hydroxyl group will shield this proton relative to the other aromatic proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Chloro-5-hydroxy-4-iodobenzoic acid (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155C-OHThe carbon attached to the hydroxyl group is deshielded due to the electronegativity of oxygen.
~140C-IThe carbon bearing the iodine atom is expected at a high chemical shift due to the heavy atom effect.
~135C-ClThe carbon attached to the chlorine atom will be deshielded.
~125Ar-CHAromatic methine carbon.
~120Ar-CHAromatic methine carbon.
~115C-COOHThe carbon to which the carboxylic acid is attached.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-5-hydroxy-4-iodobenzoic acid in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids and phenols as it can solubilize the compound and allow for the observation of exchangeable protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY (to confirm proton-proton couplings, if any) and HSQC/HMBC (to correlate proton and carbon signals) for unambiguous assignment.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Chloro-5-hydroxy-4-iodobenzoic acid is expected to show characteristic absorption bands for the O-H, C=O, and C-X bonds.

Table 3: Predicted IR Absorption Bands for 2-Chloro-5-hydroxy-4-iodobenzoic acid

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500BroadO-H stretch (carboxylic acid)The broadness is due to hydrogen bonding.
~3200BroadO-H stretch (phenol)Also broadened by hydrogen bonding.
~1700StrongC=O stretch (carboxylic acid)A very characteristic and strong absorption for the carbonyl group.
1600-1450MediumC=C stretch (aromatic)Multiple bands are expected in this region corresponding to the aromatic ring vibrations.
~1300MediumC-O stretchCorresponding to the C-O bonds of the carboxylic acid and phenol.
800-600Medium-StrongC-Cl stretchThe position can vary depending on the substitution pattern.
600-500Medium-StrongC-I stretchThe carbon-iodine bond is weaker and will absorb at a lower frequency.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For 2-Chloro-5-hydroxy-4-iodobenzoic acid, high-resolution mass spectrometry (HRMS) would be ideal for confirming the molecular formula.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The nominal molecular weight of C₇H₄ClIO₃ is 313.9 g/mol . The mass spectrum should show a molecular ion peak at m/z 313.

  • Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion.

    • Chlorine has two common isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in an M+2 peak with an intensity of about one-third of the molecular ion peak.

    • Iodine is monoisotopic (¹²⁷I).

  • Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). Fragmentation of the aromatic ring is also possible but often results in more complex patterns.

Table 4: Predicted Key Ions in the Mass Spectrum of 2-Chloro-5-hydroxy-4-iodobenzoic acid

m/zAssignmentRationale
314/316[M]⁺Molecular ion peak showing the characteristic chlorine isotope pattern.
297/299[M-OH]⁺Loss of the hydroxyl group from the carboxylic acid.
269/271[M-COOH]⁺Loss of the carboxylic acid group.
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule. It can be run in either positive or negative ion mode. Given the acidic nature of the compound, negative ion mode ([M-H]⁻) is likely to be very effective.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements and confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to observe the molecular ion and its isotopic pattern. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and aid in structural elucidation.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 2-Chloro-5-hydroxy-4-iodobenzoic acid.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Validation Synthesis Synthesis & Purification of 2-Chloro-5-hydroxy-4-iodobenzoic acid IR IR Spectroscopy (Functional Group ID) Synthesis->IR Initial Check MS Mass Spectrometry (Molecular Weight & Formula) Synthesis->MS Purity & MW NMR NMR Spectroscopy (Structural Elucidation) Synthesis->NMR Detailed Structure Interpretation Integrated Data Analysis IR->Interpretation MS->Interpretation NMR->Interpretation Validation Structure Validation Interpretation->Validation Consistent Data

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The structural elucidation of a novel or uncharacterized compound like 2-Chloro-5-hydroxy-4-iodobenzoic acid relies on the synergistic application of multiple spectroscopic techniques. This guide provides a predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS data, grounded in the fundamental principles of chemical structure and spectroscopy. By following the outlined experimental protocols and interpretative logic, researchers can confidently characterize this molecule, ensuring its identity and purity for further scientific investigation. The self-validating nature of this multi-technique approach, where the data from each method must be consistent with the proposed structure, provides a high degree of confidence in the final assignment.

References

As this guide is predictive in nature, direct references for the experimental data of 2-Chloro-5-hydroxy-4-iodobenzoic acid are not available. The principles and methodologies described are based on standard, well-established practices in analytical chemistry and spectroscopy. For further reading on these techniques, the following resources are recommended:

  • Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. Cengage Learning. [Link]

  • Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. John Wiley & Sons. [Link]

  • PubChem Database . National Center for Biotechnology Information. (For searching and comparing with related compounds). [Link]

Foundational

Halogenated Hydroxybenzoic Acids: Discovery, Synthesis, and Advanced Applications

Executive Summary As a Senior Application Scientist overseeing the scale-up and mechanistic evaluation of active pharmaceutical ingredients (APIs), I have observed that the transition from simple salicylates to halogenat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing the scale-up and mechanistic evaluation of active pharmaceutical ingredients (APIs), I have observed that the transition from simple salicylates to halogenated hydroxybenzoic acids represents a masterclass in rational chemical design. By introducing halogen atoms (fluorine, chlorine, bromine, or iodine) to the aromatic ring of salicylic acid, researchers have fundamentally altered the physicochemical properties of these molecules. This whitepaper provides an in-depth technical analysis of the historical discovery, synthetic methodologies, pharmacological mechanisms, and environmental implications of halogenated hydroxybenzoic acids.

Historical Discovery: The Rational Design of Diflunisal

The clinical limitations of acetylsalicylic acid (aspirin)—namely its short half-life, gastrointestinal toxicity, and indiscriminate acetylation of off-target proteins—drove the pharmaceutical industry to seek superior alternatives. Between 1962 and 1971, Merck Sharp & Dohme embarked on an extensive chemical and pharmacological research program to synthesize more potent chemical analogs of aspirin[1],[2].

The breakthrough occurred when researchers identified that attaching a hydrophobic group at the carbon-5 position of the salicylic acid ring dramatically enhanced anti-inflammatory potency[1]. This led to the development of Diflunisal (5-(2,4-difluorophenyl)-salicylic acid). Crucially, the design purposefully omitted the O-acetyl group found in aspirin. Without this group,1[1], resulting in a differentiated safety profile and a significantly longer duration of action.

Pharmacological Mechanisms: Beyond Simple NSAIDs

While diflunisal is classically categorized as a nonsteroidal anti-inflammatory drug (NSAID) that acts by 2[2], its halogenated structure unlocks secondary therapeutic pathways.

Most notably, diflunisal and its analogues have been identified as potent stabilizers of the transthyretin (TTR) tetramer. In hereditary transthyretin-mediated amyloidosis, the TTR protein misfolds and aggregates into amyloid fibrils. The halogenated phenyl ring of diflunisal fits precisely into the thyroxine-binding pockets of TTR, utilizing highly directional halogen bonding to lock the tetramer in its native state, thereby 2[2].

DiflunisalMechanism Diflunisal Diflunisal (Halogenated Salicylate) COX Cyclooxygenase (COX) Diflunisal->COX Competitive Inhibition TTR Transthyretin (TTR) Diflunisal->TTR Halogen Bonding Prostaglandins Decreased Prostaglandins (Analgesia) COX->Prostaglandins Downregulation Amyloidosis Prevents Amyloid Fibrils (Disease Modification) TTR->Amyloidosis Tetramer Stabilization

Diflunisal's dual pharmacological pathway targeting COX and TTR.

Agricultural Biology: Halogen Bonding in Plant Defense

The unique properties of halogenated hydroxybenzoic acids extend far beyond human pharmacology. In agricultural science, salicylic acid is a critical phytohormone that regulates Systemic Acquired Resistance (SAR). However, simple salicylic acid has poor membrane permeability.

By utilizing halogenated derivatives such as 3,5-dichlorosalicylic acid or 5-fluorosalicylic acid, researchers have developed highly potent plant resistance inducers. Mechanistically,3[3] with the NPR1 (NONEXPRESSER OF PR GENES 1) receptor. These interactions are comparable in strength to hydrogen bonds but offer superior spatial specificity, leading to a much stronger induction of PR-1 defense proteins compared to unsubstituted salicylic acid.

Self-Validating Experimental Protocol: Synthesis of 5-Chlorosalicylic Acid

As an intermediate for pharmaceuticals and agricultural agents, the synthesis of 5-chlorosalicylic acid must be executed with high regioselectivity. The most industrially viable method is the direct electrophilic chlorination of salicylic acid.

The choice of solvent is critical: we utilize chlorobenzene because it provides an ideal thermal window (boiling point ~131°C) and remains inert to uncatalyzed chlorination under these specific conditions.

Step-by-Step Methodology
  • Suspension & Dehydration: Add 552 parts by weight of salicylic acid to 2000 parts by weight of chlorobenzene in a reaction vessel. Heat the mixture to 130°C.

    • Causality: This step drives off residual moisture. Water must be eliminated to prevent the formation of hypochlorous acid, which causes unwanted oxidative side reactions.

  • Equilibration: Cool the mixture to 110°C.

    • Validation Checkpoint 1: At this temperature, the suspension must transition into a completely clear solution[4]. If turbidity persists, the system is compromised by impurities or residual water.

  • Regioselective Chlorination: Slowly bubble 310 parts by weight of chlorine gas into the solution over a strict 10-hour period while maintaining the temperature at exactly 110°C.

    • Causality: The slow addition rate and high temperature thermodynamically favor substitution at the 5-position (para to the hydroxyl group), minimizing the formation of 3-chloro or 3,5-dichloro byproducts.

  • Crystallization & Isolation: Cool the reaction mass to 25–30°C with continuous stirring to induce crystallization. Filter with suction and wash the filter cake with cold chlorobenzene.

    • Validation Checkpoint 2: The final dried product should yield approximately 92.7% to 93.8% of theory,4[4].

SynthesisWorkflow Start Salicylic Acid + Chlorobenzene Heat Heat to 130°C (Dehydration) Start->Heat Cool1 Cool to 110°C (Equilibration) Heat->Cool1 Chlorinate Bubble Cl2 Gas (10h at 110°C) Cool1->Chlorinate Cool2 Cool to 25-30°C (Crystallization) Chlorinate->Cool2 Filter Filter & Wash (Cold Solvent) Cool2->Filter Product 5-Chlorosalicylic Acid (93.8% Yield) Filter->Product

Experimental workflow for the direct chlorination of salicylic acid.

Environmental Toxicology: Disinfection Byproducts (DBPs)

While halogenated hydroxybenzoic acids are synthesized intentionally for therapeutics, they also form inadvertently as environmental pollutants. During the chlorination of drinking water, particularly in bromide-elevated source waters experiencing algal blooms, 5[5].

This reaction generates aromatic disinfection byproducts (DBPs) such as6[6]. These aromatic DBPs are highly concerning because they act as intermediate precursors that further degrade into highly cytotoxic and genotoxic aliphatic DBPs, exponentially increasing the toxic potency of the treated water[5].

Quantitative Data Summary

The table below summarizes the physicochemical and biological parameters of key halogenated hydroxybenzoic acids discussed in this guide.

CompoundHalogen SubstitutionKey Physicochemical PropertyPrimary Biological TargetExperimental Yield (Synthesis)
Diflunisal 5-(2,4-difluorophenyl)Non-acetylating, highly hydrophobicCOX (Inhibition), TTR (Stabilization)N/A (Multi-step synthesis)
5-Chlorosalicylic Acid 5-ChloroHigh regioselectivity at 110°CNPR1 (Plant Defense), API Intermediate~92.7% - 93.8%
3,5-Dichlorosalicylic Acid 3,5-DichloroStrong halogen bonding donorNPR1 (Strong SAR inducer)N/A
3,5-Dibromo-4-hydroxybenzoic acid 3,5-DibromoRapid reactivity with chlorineN/A (Toxic DBP Precursor)N/A (Environmental formation)

References

  • 1, nih.gov.

  • 2, wikipedia.org.

  • 7, benchchem.com.

  • 8, mdpi.com. 5.4, google.com/patents.

  • 3, mdpi.com. 7.6, acs.org. 8.5, acs.org.

Sources

Exploratory

The Pharmacophoric Role of 2-Chloro-5-hydroxy-4-iodobenzoic Acid in Next-Generation Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 2-Chloro-5-hydroxy-4-iodobenzoic acid (CAS: 91659-13-1) Executive Summary In contemporary medicinal chemistry, the biolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 2-Chloro-5-hydroxy-4-iodobenzoic acid (CAS: 91659-13-1)

Executive Summary

In contemporary medicinal chemistry, the biological activity of a molecule is often defined not by its standalone efficacy, but by its capacity to serve as a privileged scaffold for complex drug design. 2-Chloro-5-hydroxy-4-iodobenzoic acid is a prime example of this paradigm. While the free acid itself does not act as a direct therapeutic agent, it is a highly specialized pharmacophoric building block utilized in the synthesis of potent Bruton’s Tyrosine Kinase (BTK) inhibitors [1].

This in-depth technical guide explores the structural rationale behind this compound, details the self-validating synthetic protocols required to functionalize it, and elucidates the downstream biological and pharmacological impacts of the resulting BTK inhibitors in treating autoimmune diseases and B-cell malignancies.

Structural Rationale & Chemical Autonomy

The architecture of 2-Chloro-5-hydroxy-4-iodobenzoic acid is meticulously designed to allow for orthogonal, regioselective functionalization. Each moiety on the benzoic acid ring serves a distinct mechanistic purpose in drug development:

  • 4-Iodo Group (The Cross-Coupling Handle): Iodine is a highly reactive leaving group, making the 4-position an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura couplings). This allows medicinal chemists to append diverse aryl, heteroaryl, or boronate ester groups to probe the hydrophobic pockets of the BTK active site.

  • Carboxylic Acid (The Amidation Anchor): The carboxyl group acts as the primary anchor for amidation. By converting the acid to an ester or an acyl chloride, researchers can link the scaffold to hinge-binding motifs (such as pyrazoles or pyridines) that form critical hydrogen bonds with the ATP-binding pocket of kinases.

  • 2-Chloro & 5-Hydroxy Groups (Electronic & Steric Tuning): The chlorine atom provides necessary steric bulk to lock the conformation of attached functional groups, while the electron-withdrawing nature tunes the pKa of the molecule. The 5-hydroxyl group serves as a hydrogen bond donor/acceptor, improving aqueous solubility and facilitating target engagement within the kinase domain.

Synthesis A 2-Chloro-5-hydroxybenzoic acid B 2-Chloro-5-hydroxy- 4-iodobenzoic acid A->B I2, KI, NH4OH (Regioselective Iodination) C Methyl 2-chloro-5-hydroxy- 4-iodobenzoate B->C SOCl2, MeOH (Esterification) D BTK Inhibitor (Amidation & Cross-Coupling) C->D Suzuki Coupling & Amide Formation

Synthesis workflow of 2-Chloro-5-hydroxy-4-iodobenzoic acid and its conversion into BTK inhibitors.

Experimental Protocols: A Self-Validating Synthesis System

To ensure scientific integrity and reproducibility, the following step-by-step methodology outlines the generation and immediate functionalization of 2-Chloro-5-hydroxy-4-iodobenzoic acid, as established in patent literature for BTK inhibitor synthesis [1].

Protocol A: Regioselective Iodination

Objective: To install the iodine atom at the 4-position via electrophilic aromatic substitution.

  • Preparation of Reagents: Dissolve Iodine ( 0.75 g , 2.95 mmol ) and Potassium Iodide ( 0.55 g , 3.31 mmol ) in 5 mL of deionized water.

  • Substrate Activation: In a separate flask, dissolve 2-Chloro-5-hydroxybenzoic acid ( 0.5 g , 2.90 mmol ) in concentrated ammonium hydroxide ( 4 mL , 48 mmol ). The basic environment deprotonates the hydroxyl and carboxyl groups, activating the ring for electrophilic attack.

  • Reaction: Add the aqueous I2​/KI solution dropwise to the substrate solution. Stir the mixture continuously for 2 hours at room temperature.

  • Workup & Isolation: Dilute the reaction with water ( 5 mL ) and carefully acidify to pH 3 using concentrated HCl to precipitate the product. Extract the aqueous layer with Ethyl Acetate ( 50 mL ) and wash with water ( 20 mL ).

  • Purification: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent in vacuo.

  • Validation: The resulting solid is 2-Chloro-5-hydroxy-4-iodobenzoic acid. Analytical Confirmation: LCMS [M+H]+=298.84 , RT = 1.26 min.

Protocol B: Esterification for Downstream Coupling

Objective: Protection of the carboxylic acid to prevent side reactions during subsequent cross-coupling.

  • Initiation: Cool a solution of 2-Chloro-5-hydroxy-4-iodobenzoic acid ( 0.6 g , 2.01 mmol ) in Methanol ( 10 mL ) to 0∘C using an ice bath.

  • Activation: Add Thionyl Chloride ( 0.5 mL , 6.85 mmol ) dropwise. Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride intermediate in situ, which immediately reacts with methanol.

  • Propagation: Remove the ice bath and allow the reaction to stir overnight at room temperature.

  • Workup: Evaporate the solvent under reduced pressure. Extract the residue with Ethyl Acetate ( 100 mL ) and wash with saturated NaHCO3​ ( 40 mL ) to neutralize residual acid.

  • Isolation: Dry the organic layer over Na2​SO4​ , filter, and evaporate to yield Methyl 2-chloro-5-hydroxy-4-iodobenzoate, ready for Suzuki coupling.

Biological Translation: Targeting the BTK Pathway

The ultimate biological activity of this chemical scaffold is realized when it is transformed into a BTK inhibitor. Bruton’s Tyrosine Kinase is a Tec-family non-receptor protein kinase expressed heavily in B cells and myeloid cells. It is a critical node in the B-cell receptor (BCR) signaling pathway.

Mechanistic Biology

Upon antigen binding to the BCR, upstream kinases (like SYK and LYN) phosphorylate and activate BTK. Activated BTK then phosphorylates Phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors such as NF-κB and NFAT. This cascade drives B-cell proliferation, survival, and cytokine production.

  • B-Cell Malignancies: Chronic active BCR signaling is a hallmark of several B-cell malignancies. Davis et al. demonstrated that mutations in the BCR co-receptor CD79A/B lead to chronic activation of this pathway, making BTK inhibition a highly effective strategy for treating Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL) [2]. Furthermore, anti-CD20 therapies have proven that targeting B-cell immunity is a validated approach for these cancers [3].

  • Autoimmune & Inflammatory Diseases: Derailed B-lymphocyte activation results in the overproduction of auto-antibodies, driving diseases like Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE). Beyond B-cells, BTK regulates FcεR-mediated mast cell activation, implicating it in allergic responses[4], and is essential for RANKL-induced osteoclast differentiation, making it a target for bone resorption disorders[5].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Antigen Binding BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFkB NF-κB / NFAT Pathways PLCg2->NFkB Calcium Flux Proliferation B-Cell Proliferation & Survival (Autoimmunity / Malignancy) NFkB->Proliferation Gene Transcription Inhibitor BTK Inhibitor (Scaffold-derived) Inhibitor->BTK Covalent/Non-covalent Inhibition

BTK-mediated BCR signaling pathway and the therapeutic intervention point for scaffold-derived inhibitors.

Quantitative Data & Pharmacological Impact

The functionalization of 2-Chloro-5-hydroxy-4-iodobenzoic acid yields compounds with profound kinase selectivity and potency. By utilizing this scaffold, drug developers can achieve sub-nanomolar IC50 values while maintaining selectivity over Src-family kinases—a critical requirement to avoid the severe neurological and autoimmune toxicities associated with Src-family knockouts [1].

Table 1: Pharmacological Profile of Scaffold-Derived BTK Inhibitors

Target KinaseInhibitory Potency (IC50)Biological ImplicationClinical Indications
BTK (Wild Type) <10 nM Complete suppression of BCR-induced PLCγ2 phosphorylation and calcium flux.RA, SLE, RRMS
BTK (Chronic Active) <100 nM Induction of apoptosis in malignant B-cells dependent on tonic BCR signaling.CLL, Follicular Lymphoma, DLBCL
Src-Family Kinases >10,000 nM High selectivity index prevents off-target toxicity (e.g., lupus nephritis-like phenotypes).Broad Safety Profile
TEC / LYN VariableModulates osteoclast differentiation and mast cell degranulation.Bone Resorption Disorders, Allergies

Conclusion

2-Chloro-5-hydroxy-4-iodobenzoic acid is not a biological endpoint, but a chemical genesis. Its precise arrangement of halogens and oxygen-containing functional groups provides medicinal chemists with the autonomy to execute highly specific cross-coupling and amidation reactions. The resulting molecules are potent, highly selective BTK inhibitors capable of disrupting the pathogenic BCR signaling pathways responsible for severe autoimmune diseases and aggressive B-cell lymphomas.

References

  • European Patent Office (EP 3240542 B1). BTK Inhibitors.
  • Davis, R. E., et al. (2010) . Chronic active B-cell-receptor signalling in diffuse large B-cell lymphoma. Nature, 463(7277), 88-94.[Link]

  • Lim, S. H., et al. (2010) . Anti-CD20 monoclonal antibodies: historical and future perspectives. Haematologica, 95(1), 135-143.[Link]

  • Gilfillan, A. M., et al. (2009) . The biological implications of FcεRI-mediated mast cell activation. Immunological Reviews, 288(1), 149-169.[Link]

  • Shinohara, M., et al. (2008) . Tyrosine kinases Btk and Tec regulate osteoclast differentiation by linking RANK and ITAM signals. Cell, 132(5), 794-806.[Link]

Foundational

theoretical studies on 2-Chloro-5-hydroxy-4-iodobenzoic acid

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Chloro-5-hydroxy-4-iodobenzoic Acid Foreword: Bridging Theory and Application In modern pharmaceutical development and materials science, the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-Chloro-5-hydroxy-4-iodobenzoic Acid

Foreword: Bridging Theory and Application

In modern pharmaceutical development and materials science, the a priori understanding of a molecule's behavior is paramount. Before a single gram is synthesized, computational chemistry allows us to predict, analyze, and understand the intrinsic properties that will govern its function. This guide is dedicated to a molecule of significant interest: 2-Chloro-5-hydroxy-4-iodobenzoic acid. While its primary recognition comes as a key intermediate in the synthesis of anti-diabetic drugs, its rich electronic and structural complexity makes it an exemplary subject for theoretical investigation.[1][2][3][4]

As a senior application scientist, my objective is not merely to present data, but to provide a causal narrative. We will explore why this molecule behaves as it does, guided by the principles of quantum mechanics. This document is structured to provide researchers, scientists, and drug development professionals with a foundational theoretical framework for understanding and utilizing 2-Chloro-5-hydroxy-4-iodobenzoic acid, grounded in established computational methodologies.

Section 1: Molecular Architecture and Intrinsic Electronic Properties

The reactivity and utility of any molecule are direct consequences of its three-dimensional structure and the distribution of electrons within that structure. For 2-Chloro-5-hydroxy-4-iodobenzoic acid, the interplay of four distinct functional groups on a benzene ring creates a unique electronic landscape.

Physicochemical Identity

A clear identification is the first step in any rigorous scientific inquiry.

PropertyValueSource
Molecular Formula C₇H₄ClIO₂[5][6][7]
Molecular Weight 282.46 g/mol [5][6][7]
CAS Number 19094-56-5[5][8]
Appearance White to yellow/brown crystalline powder[1][3][9]
Melting Point 157-161 °C[5][10]
The Influence of Substituents on Electronic Structure

The benzene ring is substituted with a carboxylic acid (-COOH), a hydroxyl (-OH), a chlorine atom (-Cl), and an iodine atom (-I). Each substituent exerts distinct electronic effects—inductive and resonance—that modulate the electron density of the aromatic system.

  • -COOH (Carboxylic Acid): This group is strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic substitution.

  • -OH (Hydroxyl): This group is strongly electron-donating through resonance (due to lone pairs on the oxygen) but electron-withdrawing through induction. The resonance effect dominates, making it an activating group.

  • -Cl (Chloro) & -I (Iodo): Halogens are deactivating via their strong inductive electron-withdrawing effect but are electron-donating through resonance. This dual nature directs incoming electrophiles to the ortho and para positions relative to themselves.

The collective impact of these groups creates a complex pattern of charge distribution. Theoretical studies on substituted benzoic acids confirm that such substitutions significantly alter electronic properties like frontier molecular orbital energies (HOMO/LUMO) and atomic charges, which in turn govern reactivity.[11][12][13]

Caption: Molecular structure of 2-Chloro-5-hydroxy-4-iodobenzoic acid.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

The energy gap between HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For substituted benzoic acids, conjugation activity has been shown to increase with a decrease in the HOMO-LUMO energy gap.[11][13] Theoretical calculations can precisely determine these energy levels, providing a quantitative measure of the molecule's electronic character and predicting its behavior in redox reactions.

Section 2: Computational Prediction of Spectroscopic Signatures

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts.[14]

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the protons of the hydroxyl and carboxylic acid groups. The precise chemical shifts are influenced by the electronic environment created by the adjacent substituents. The acidic protons (-OH and -COOH) are expected to be broad and may exchange with deuterium in solvents like DMSO-d₆.

  • ¹³C NMR: The spectrum will display seven distinct signals corresponding to the six carbons of the benzene ring and the carboxyl carbon. The chemical shifts of the ring carbons are highly sensitive to the electron-donating or -withdrawing nature of the attached groups.

Vibrational (FT-IR & FT-Raman) Spectroscopy

DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in Infrared (IR) and Raman spectra.

Predicted Vibrational Modes for Key Functional Groups:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
-OH (hydroxyl) O-H stretching3200-3600 (broad)
-COOH O-H stretching2500-3300 (very broad)
C=O stretching1680-1710
Aromatic Ring C=C stretching1450-1600
C-H out-of-plane bending750-900
C-I C-I stretching500-600
C-Cl C-Cl stretching600-800

These theoretical spectra serve as a powerful complement to experimental data, aiding in the correct assignment of complex spectral features.[14][15]

UV-Visible Spectroscopy

Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic transitions, which are observed in UV-Vis spectroscopy.[14] The calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption. These transitions typically involve the promotion of an electron from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO).

Section 3: Theoretical Insights into Reactivity

Acidity and pKa Prediction

The acidity of the carboxylic acid group is a fundamental property. Computational models can predict the pKa by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. The electron-withdrawing nature of the chlorine and iodine atoms is expected to increase the acidity (lower the pKa) compared to unsubstituted benzoic acid. Studies have shown excellent correlations between computationally derived parameters and experimental pKa values for substituted benzoic acids.[16][17]

Halogen Bonding Potential

The iodine atom in 2-Chloro-5-hydroxy-4-iodobenzoic acid is a potential halogen bond donor. A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the "σ-hole") interacts with a nucleophile, such as a carbonyl oxygen or a nitrogen atom in a biological target.[18] This interaction is highly directional and has become increasingly important in drug design and crystal engineering.[19][20] Theoretical studies can map the electrostatic potential on the molecular surface to visualize the σ-hole on the iodine and calculate the strength of potential halogen bonding interactions with various acceptor molecules.[18][19]

Reactivity Mapping: Fukui Functions and Electrostatic Potential

To predict how the molecule will interact with other reagents, we can use theoretical reactivity descriptors:

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. Red regions (negative potential) are susceptible to electrophilic attack, while blue regions (positive potential) are prone to nucleophilic attack.

  • Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site, indicating where the electron density changes most significantly upon the addition or removal of an electron.[21] This helps to pinpoint the most likely sites for nucleophilic and electrophilic attack with greater precision.

Section 4: A Practical Protocol for Theoretical Analysis

This section provides a standardized workflow for conducting a theoretical study of 2-Chloro-5-hydroxy-4-iodobenzoic acid using common computational chemistry software.

G cluster_prep Step 1: Input Preparation cluster_opt Step 2: Geometry Optimization cluster_verify Step 3: Verification & Vibrational Analysis cluster_analysis Step 4: Electronic & Spectroscopic Analysis A Build 3D Structure (e.g., Avogadro, GaussView) B Perform DFT Calculation (e.g., B3LYP/6-311++G(d,p)) Optimize to energy minimum A->B Initial Coordinates C Frequency Calculation Confirm no imaginary frequencies B->C Optimized Structure E Calculate Electronic Properties (HOMO, LUMO, MEP, Charges) B->E Optimized Wavefunction D Generate Theoretical IR & Raman Spectra C->D Vibrational Modes F Simulate NMR Spectra (GIAO Method) E->F G Simulate UV-Vis Spectrum (TD-DFT Method) E->G

Caption: Standard computational workflow for theoretical molecular analysis.

Step-by-Step Methodology
  • Molecular Structure Creation:

    • Construct the 3D structure of 2-Chloro-5-hydroxy-4-iodobenzoic acid using molecular modeling software. Ensure correct bond orders and initial stereochemistry.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the molecule.

    • Method: Employ Density Functional Theory (DFT). A common and effective choice is the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p). For the iodine atom, a basis set with effective core potentials (ECPs), such as LANL2DZ, is often used to account for relativistic effects.

    • Software: Gaussian, ORCA, GAMESS, etc.

  • Frequency Calculation:

    • Objective: To verify that the optimized structure is a true energy minimum and to compute vibrational frequencies.

    • Procedure: Perform a frequency calculation at the same level of theory as the optimization.

    • Validation: A true minimum will have zero imaginary frequencies. The output provides the data for simulating the IR and Raman spectra.

  • Property and Spectra Calculations:

    • Electronic Properties: Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic information, including HOMO/LUMO energies, molecular orbitals, and the data needed to generate an MEP map.

    • NMR Simulation: Use the GIAO method on the optimized structure to calculate isotropic shielding values, which are then converted to chemical shifts relative to a standard (e.g., TMS).

    • UV-Vis Simulation: Employ TD-DFT to calculate the energies and oscillator strengths of the first several electronic excited states.

Conclusion and Future Outlook

The theoretical study of 2-Chloro-5-hydroxy-4-iodobenzoic acid provides invaluable, atom-level insights that are not readily accessible through experimental means alone. Computational analysis allows for a deep understanding of its electronic structure, predicted spectroscopic signatures, and inherent reactivity. This knowledge is crucial for optimizing its synthesis, predicting its interactions with biological targets, and designing novel derivatives with enhanced properties.[1] The ability to model properties like acidity and non-covalent interactions, such as halogen bonding, empowers researchers to make more informed decisions in the early stages of drug discovery and material design, ultimately accelerating innovation.

Future theoretical work could explore its interactions with specific enzyme active sites, model its degradation pathways, or investigate its properties in different solvent environments to further bridge the gap between computational prediction and real-world application.

References

  • The electronic effects of benzoic acid substituents on glycine conjugation - PubMed. (1994, April). Biological & Pharmaceutical Bulletin, 17(4), 551-553. [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]

  • The Electronic Structure Studies of Hydroxyl Substituted Benzoic Acids. J-Stage. [Link]

  • The Electronic Effects of Benzoic Acid Substituents on Glycine Conjugation. J-Stage. [Link]

  • Zhong, A., Jiang, H., & Liang, H. (2011). Modeling Molecular Acidity with Electronic Properties and Hammett Constants for Substituted Benzoic Acids. The Journal of Physical Chemistry A, 115(45), 12499-12506. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol. Risø National Laboratory. [Link]

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia. [Link]

  • Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Chemia. (2022, November 14). [Link]

  • A New Rapid and Specific Iodination Reagent for Phenolic Compounds. MDPI. (2023, April 4). [Link]

  • Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols. ACS Publications. (2019, March 12). [Link]

  • A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene. MDPI. (2022, November 3). [Link]

  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. PMC. (2025, August 22). [Link]

  • Preparation method of 2-chloro-5-iodobenzoic acid. Eureka | Patsnap. (2014, October 8). [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. (2012, November 12). [Link]

  • A Theoretical Study of the Halogen Bond between Heteronuclear Halogen and Benzene. MDPI. (2022, November 21). [Link]

  • Experimental and theoretical study on benzoic acid derivatives. ResearchGate. [Link]

  • A synthetic method of 2-chloro-5-iodobenzoic acid.
  • 2-CHLORO-5-IODO BENZOIC ACID MSDS. Loba Chemie. (2019, February 2). [Link]

  • 2-Chloro-5-iodo-benzoic acid. PharmaCompass.com. [Link]

  • 2-Chloro-5-iodobenzoic acid. PubChem. [Link]

  • Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. MDPI. (2024, June 3). [Link]

  • FT-IR, FT-Raman, NMR and UV-vis spectra, vibrational assignments and DFT calculations of 4-butyl benzoic acid. PubMed. (2012, January 15). [Link]

Sources

Protocols & Analytical Methods

Method

Multi-Step Synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide details a proposed multi-step synthesis for 2-Chloro-5-hydroxy-4-iodobenzoic acid, a halogenated hydroxybenzoic acid derivative wit...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a proposed multi-step synthesis for 2-Chloro-5-hydroxy-4-iodobenzoic acid, a halogenated hydroxybenzoic acid derivative with potential applications in pharmaceutical and materials science research. As a Senior Application Scientist, this document provides not just a procedural outline, but also the scientific rationale behind the chosen synthetic strategy, potential challenges, and methods for characterization and purification. The proposed pathway prioritizes regioselectivity and utilizes well-established organic transformations.

Introduction

Halogenated aromatic compounds are pivotal building blocks in the synthesis of a wide array of functional molecules, including active pharmaceutical ingredients (APIs) and advanced materials. The specific substitution pattern of halogens and other functional groups on an aromatic scaffold can profoundly influence the molecule's biological activity, chemical reactivity, and physical properties. 2-Chloro-5-hydroxy-4-iodobenzoic acid presents a unique substitution pattern that makes it a valuable intermediate for further chemical elaboration. This guide outlines a strategic synthetic approach, beginning with a commercially available starting material and proceeding through a series of regioselective transformations.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The chloro, iodo, and hydroxyl groups, along with the carboxylic acid moiety, require careful and sequential introduction to achieve the desired regiochemistry. The proposed forward synthesis commences with 2-amino-5-hydroxybenzoic acid, a readily available starting material. The synthetic strategy hinges on the judicious use of a protecting group to control the regioselectivity of the key halogenation step, followed by a Sandmeyer reaction to install the chloro substituent.

Overall Synthetic Workflow

The proposed multi-step synthesis is depicted in the following workflow diagram:

Synthesis_Workflow A 2-Amino-5-hydroxybenzoic acid B 2-Amino-5-methoxybenzoic acid A->B Hydroxyl Protection (Methylation) C 2-Amino-4-iodo-5-methoxybenzoic acid B->C Regioselective Iodination D 2-Chloro-4-iodo-5-methoxybenzoic acid C->D Sandmeyer Reaction E 2-Chloro-5-hydroxy-4-iodobenzoic acid D->E Demethylation (Deprotection)

Caption: Proposed multi-step synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid.

Detailed Experimental Protocols

Part 1: Protection of the Hydroxyl Group

Objective: To selectively protect the hydroxyl group of 2-amino-5-hydroxybenzoic acid as a methyl ether. This prevents the hydroxyl group from interfering with subsequent reactions and helps direct the iodination to the desired position.

Reaction Scheme:

Protocol: Synthesis of 2-Amino-5-methoxybenzoic acid

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Amino-5-hydroxybenzoic acid153.1415.3 g0.1
Dimethyl sulfate126.1313.9 g (10.5 mL)0.11
Sodium hydroxide40.008.8 g0.22
Water18.02100 mL-
Methanol32.0450 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-hydroxybenzoic acid and sodium hydroxide in water.

  • Add methanol to the solution and cool the mixture in an ice bath.

  • Slowly add dimethyl sulfate dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 6.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-methoxybenzoic acid.

Rationale: The protection of the hydroxyl group as a methyl ether is a robust and common strategy.[1] The methoxy group is stable to the conditions of the subsequent iodination and Sandmeyer reactions.

Part 2: Regioselective Iodination

Objective: To introduce an iodine atom at the C4 position of 2-amino-5-methoxybenzoic acid. The methoxy group at C5 and the amino group at C2 will direct the electrophilic iodination. The methoxy group, being a stronger activating group, will primarily direct the substitution to its ortho positions (C4 and C6).

Reaction Scheme:

Protocol: Synthesis of 2-Amino-4-iodo-5-methoxybenzoic acid

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Amino-5-methoxybenzoic acid167.1616.7 g0.1
N-Iodosuccinimide (NIS)224.9924.7 g0.11
Acetonitrile41.05200 mL-

Procedure:

  • In a 500 mL round-bottom flask protected from light, dissolve 2-amino-5-methoxybenzoic acid in acetonitrile.

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-4-iodo-5-methoxybenzoic acid.

Rationale: N-Iodosuccinimide is a mild and effective iodinating agent for electron-rich aromatic compounds.[2] The regioselectivity is directed by the activating methoxy and amino groups, with the methoxy group favoring substitution at the ortho position (C4).

Part 3: Sandmeyer Reaction

Objective: To replace the amino group at the C2 position with a chloro group via a Sandmeyer reaction. This is a classic and reliable method for introducing halogens onto an aromatic ring at a specific position.[3][4]

Reaction Scheme:

Protocol: Synthesis of 2-Chloro-4-iodo-5-methoxybenzoic acid

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Amino-4-iodo-5-methoxybenzoic acid293.0629.3 g0.1
Sodium nitrite69.007.6 g0.11
Hydrochloric acid (conc.)36.4630 mL-
Copper(I) chloride98.9911.9 g0.12
Water18.02150 mL-

Procedure:

  • In a 500 mL beaker, suspend 2-amino-4-iodo-5-methoxybenzoic acid in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure complete diazotization.

  • In a separate 1 L beaker, dissolve copper(I) chloride in concentrated hydrochloric acid and cool to 0-5 °C.

  • Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) chloride solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.

  • Cool the reaction mixture and collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., acetic acid/water) to obtain pure 2-chloro-4-iodo-5-methoxybenzoic acid.

Rationale: The Sandmeyer reaction provides a regiochemically controlled method for the introduction of a chlorine atom. The use of copper(I) chloride is a standard and effective catalyst for this transformation.

Part 4: Demethylation (Deprotection)

Objective: To remove the methyl protecting group from the hydroxyl function to yield the final product, 2-Chloro-5-hydroxy-4-iodobenzoic acid.

Reaction Scheme:

Protocol: Synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2-Chloro-4-iodo-5-methoxybenzoic acid312.4531.2 g0.1
Boron tribromide (BBr₃)250.5230.1 g (10.7 mL)0.12
Dichloromethane (DCM)84.93200 mL-

Procedure:

  • In a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-iodo-5-methoxybenzoic acid in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide in dichloromethane dropwise to the stirred solution.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by slowly adding it to a beaker of crushed ice.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to afford pure 2-Chloro-5-hydroxy-4-iodobenzoic acid.

Rationale: Boron tribromide is a powerful and commonly used reagent for the cleavage of aryl methyl ethers.[5] The reaction proceeds under anhydrous conditions to prevent the decomposition of the reagent.

Characterization and Purity Analysis

The identity and purity of the synthesized intermediates and the final product should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and the position of the substituents on the aromatic ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH, -C=O, -NH₂, C-Cl, C-I).

  • Melting Point Analysis: To assess the purity of the crystalline products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Dimethyl sulfate is a potent carcinogen and should be handled with extreme care.

  • Boron tribromide is highly corrosive and reacts violently with water. It should be handled under anhydrous conditions.

  • Diazonium salts can be explosive when dry and should be kept in solution and handled with care.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the multi-step synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid. By employing a strategic use of protecting groups and well-established reaction methodologies, this guide offers a viable pathway for researchers to access this valuable chemical intermediate. The successful execution of this synthesis will provide a key building block for the development of novel pharmaceuticals and functional materials.

References

  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. (2023).
  • Exploring the Synthesis and Properties of 2-Iodo-5-methoxybenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Sandmeyer Reaction. SynArchive.
  • A general electrochemical strategy for the Sandmeyer reaction. (2018).
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Regioselective iodination of 1-aza-, 1-oxa- or 1-thia-benzocyclic compounds with mercury(II) oxide and iodine.
  • A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery. Benchchem.
  • Protecting Groups. Chemistry LibreTexts.
  • Protective Groups. Organic Chemistry Portal.
  • A Novel Synthesis of 4-Acetoxyl 5(4H)-Oxazolones by Direct α-Oxidation of N-Benzoyl Amino-Acid Using Hypervalent Iodine. MDPI. (2017).
  • A new look at acid catalyzed deacetylation of carbohydrates : A regioselective synthesis and reactivity of 2-O-acetyl aryl glyco. Helda - Helsinki.fi. (2018).
  • Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B. PMC.
  • C–H radiocyanation of bioactive molecules via sequential iodination/copper-medi
  • History of ortho-iodination of benzoic acid derivatives at a glance.
  • Accurate Determination of the Degree of Deacetylation of Chitosan Using UPLC–MS/MS. Semantic Scholar. (2022).
  • Base-promoted deacylation of 2-acetyl-2,5-dihydrothiophenes and their oxygen-mediated hydroxyl
  • Deacetylation of Chitosan: Material Characterization and in vitro Evaluation via Albumin Adsorption and Pre-Osteoblastic Cell Cultures. MDPI. (2011).
  • An In-depth Technical Guide to the Synthesis of 2-Amino-5-nitrobenzoic Acid. Benchchem.
  • EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
  • 2-Amino-5-methylbenzoic acid | Biochemical Reagent. MedchemExpress.com.
  • 2-Amino-5-methylbenzoic acid | C8H9NO2 | CID 76255. PubChem.
  • 2-Amino-5-hydroxybenzoic acid 98 394-31-0.
  • US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. (2017).
  • Supporting Information Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxid
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Suzhou Highfine Biotech. (2024).
  • 2-Amino-5-hydroxybenzoic acid, 98% 25 g | Buy Online. Thermo Scientific Chemicals.
  • SUPPORTING INFORM
  • Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447.
  • Methyl 5-amino-2-hydroxybenzoate | C8H9NO3 | CID 135127. PubChem - NIH.
  • Methyl 2-Amino-5-hydroxybenzoate | 1882-72-0. Tokyo Chemical Industry Co., Ltd.(APAC).
  • KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.
  • CN103880694A - Preparation method of 2-hydroxy-5-aminobenzoic acid.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. (2023).
  • 2-Amino-5-hydroxybenzoic acid. ChemBK. (2024).
  • Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. PMC. (2024).

Sources

Application

applications of 2-Chloro-5-hydroxy-4-iodobenzoic acid in organic synthesis

Application Note: 2-Chloro-5-hydroxy-4-iodobenzoic Acid as a Tetra-Orthogonal Building Block in Kinase Inhibitor Synthesis Executive Summary In modern organic synthesis and drug discovery, the design of highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-5-hydroxy-4-iodobenzoic Acid as a Tetra-Orthogonal Building Block in Kinase Inhibitor Synthesis

Executive Summary

In modern organic synthesis and drug discovery, the design of highly selective kinase inhibitors relies heavily on densely functionalized aromatic scaffolds. 2-Chloro-5-hydroxy-4-iodobenzoic acid (CAS: 91659-13-1) has emerged as a critical tetra-orthogonal building block, most notably in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors [1] and Phosphodiesterase-4 (PDE4) inhibitors [2]. This application note details the structural rationale, step-by-step synthetic protocols, and analytical markers for utilizing this compound in the development of advanced pharmaceutical intermediates.

Mechanistic Rationale & Orthogonal Reactivity

The value of 2-Chloro-5-hydroxy-4-iodobenzoic acid lies in the independent, orthogonal reactivity of its four substituents, allowing for precise, sequential functionalization without protecting group interference:

  • C1 Carboxylic Acid: Serves as the primary anchor for amide coupling (e.g., with pyrazole-amines). In kinase inhibitors, this amide bond frequently acts as the critical hydrogen-bond donor/acceptor pair to the kinase hinge region.

  • C2 Chlorine: Provides a steric block that forces the adjacent C1-amide into a specific, biologically active conformation. Furthermore, the halogen blocks metabolic oxidation at this position, increasing the drug's half-life.

  • C5 Hydroxyl: Acts as a tunable handle for etherification (e.g., alkylation to an ethoxy group). Modifying this position allows medicinal chemists to fine-tune the lipophilicity (LogP) and aqueous solubility of the final molecule.

  • C4 Iodine: Serves as the prime electrophilic handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings), enabling the attachment of the main kinase-binding heterocyclic core (e.g., imidazopyrazine).

Synthetic Workflow Visualization

G A 2-Chloro-5-hydroxy-4-iodobenzoic acid (Starting Material) B Methyl 2-chloro-5-hydroxy-4-iodobenzoate (Esterification) A->B SOCl2, MeOH C Methyl 2-chloro-5-ethoxy-4-iodobenzoate (Alkylation) B->C EtI, K2CO3, DMF D 2-Chloro-5-ethoxy-4-iodobenzoic acid (Saponification) C->D LiOH, THF/H2O E Amide Intermediate (HATU Coupling) D->E Pyrazol-3-amine, HATU F Advanced Boronate Ester (Miyaura Borylation) E->F B2pin2, Pd(dppf)Cl2 G Final BTK Inhibitor (Suzuki Coupling) F->G Imidazopyrazine core, Pd cat.

Synthetic workflow of 2-Chloro-5-hydroxy-4-iodobenzoic acid to advanced BTK inhibitors.

Detailed Experimental Protocols

The following self-validating protocols describe the transformation of 2-Chloro-5-hydroxy-4-iodobenzoic acid into an advanced boronate ester, a universal precursor for BTK inhibitor libraries [1].

Protocol A: Esterification (Carboxylic Acid Protection)

Objective: Mask the carboxylic acid to prevent competitive alkylation during the subsequent phenolic modification.

  • Reaction: Suspend 2-Chloro-5-hydroxy-4-iodobenzoic acid (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under a nitrogen atmosphere. Dropwise add thionyl chloride ( SOCl2​ , 3.0 eq).

    • Causality: SOCl2​ generates HCl in situ, acting as an acid catalyst while forming the highly reactive acyl chloride intermediate. This is immediately trapped by the methanol solvent to form the ester.

  • Incubation: Warm the mixture to room temperature and stir for 12 hours.

  • In-Process Control (IPC): Monitor by LC-MS. The reaction is complete when the starting material ( m/z 297 [M-H] ) is entirely replaced by the methyl ester ( m/z 313 [M+H] + ).

  • Workup: Concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3​ .

    • Causality: The basic wash neutralizes residual HCl and acidic sulfur byproducts, preventing unwanted ester hydrolysis during isolation. Dry over Na2​SO4​ , filter, and concentrate.

Protocol B: Phenolic Alkylation (Lipophilicity Tuning)

Objective: Convert the phenol to an ethyl ether to optimize the pharmacokinetic profile.

  • Reaction: Dissolve the methyl ester (1.0 eq) in anhydrous DMF (0.2 M). Add anhydrous K2​CO3​ (2.5 eq) and iodoethane (1.5 eq).

    • Causality: K2​CO3​ is a mild base sufficient to deprotonate the phenol (pKa ~9) to a phenoxide nucleophile without risking the hydrolysis of the methyl ester, which would occur if stronger bases like NaOH were used.

  • Incubation: Stir at 60 °C for 4 hours.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl.

    • Causality: Aqueous LiCl efficiently partitions DMF out of the organic phase, preventing solvent carryover that could inhibit downstream coupling steps.

Protocol C: Saponification & Amide Coupling

Objective: Unmask the acid and couple it with a heterocyclic amine (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine).

  • Saponification: Treat the alkylated ester with LiOH (3.0 eq) in a THF/ H2​O (3:1) mixture at room temperature for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the free acid. Filter and dry.

  • Coupling: Dissolve the resulting acid (1.0 eq) and the pyrazol-amine (1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq).

    • Causality: HATU rapidly forms an active HOAt ester. This highly reactive intermediate minimizes epimerization and drives the coupling of sterically hindered or electronically deactivated amines (like trifluoromethyl-substituted pyrazoles) which would fail with standard carbodiimides (e.g., DCC/EDC).

  • Incubation: Stir at room temperature for 16 hours, then purify via flash chromatography.

Protocol D: Miyaura Borylation (Activation for Cross-Coupling)

Objective: Convert the aryl iodide into a pinacol boronate ester for final Suzuki coupling.

  • Reaction: Combine the amide intermediate (1.0 eq), bis(pinacolato)diboron ( B2​pin2​ , 1.5 eq), and KOAc (3.0 eq) in 1,4-dioxane.

  • Degassing: Sparge the mixture with N2​ for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the palladium(0) catalyst and to suppress the oxidative homocoupling of the boronate product.

  • Catalysis: Add Pd(dppf)Cl2​ (0.05 eq) and heat to 80 °C for 8 hours.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography.

Quantitative Data & Analytical Markers

The table below summarizes the expected yields and critical analytical markers for the workflow described above.

Expertise & Experience Tip for Step 5 (Borylation): The nominal mass of the iodine atom (126.9 Da) and the pinacol boronate group (127.0 Da) are nearly identical. Therefore, standard low-resolution mass spectrometry will show almost no shift in the m/z value before and after borylation. LC-MS monitoring must rely on the distinct isotopic pattern of boron ( 10B/11B ratio of ~1:4) versus the monoisotopic iodine, alongside a noticeable shift in chromatographic retention time.

Synthetic StepTransformationKey ReagentsTypical YieldIPC MethodKey Analytical Marker ( m/z )
1 Esterification SOCl2​ , MeOH92–95%LC-MS313.0 [M+H] +
2 AlkylationEtI, K2​CO3​ , DMF88–90%TLC Rf​ = 0.6 (3:1 Hex/EtOAc)
3 SaponificationLiOH, THF/ H2​O >95%LC-MS325.0 [M-H]
4 Amide CouplingHATU, DIPEA75–82%LC-MS474.0 [M+H] + (Iodo species)
5 Borylation B2​pin2​ , Pd(dppf)Cl2​ 65–75%LC-MS474.2 [M+H] + (Boronate species)

Applications in Drug Development

The advanced boronate ester derived from 2-Chloro-5-hydroxy-4-iodobenzoic acid is a highly sought-after intermediate. By subjecting this boronate to a final Suzuki-Miyaura cross-coupling with various halogenated heterocycles (such as imidazo[1,5-a]pyrazines), researchers can generate expansive libraries of BTK inhibitors. These inhibitors are currently under intense clinical investigation for their ability to block B-cell receptor (BCR) signaling, offering potent therapeutic interventions for B-cell malignancies (like diffuse large B-cell lymphoma) [3] and severe autoimmune diseases including rheumatoid arthritis and multiple sclerosis [1]. Additionally, similar functionalized benzoic acid derivatives are utilized in the synthesis of boron-containing PDE4 inhibitors for inflammatory skin disorders [2].

References

  • BTK Inhibitors (European Patent EP3240542B1). Merck Sharp & Dohme LLC.
  • Boron Containing PDE4 Inhibitors (US Patent Application US20200108083A1). Anacor Pharmaceuticals, Inc.
  • Chronic active B-cell-receptor signalling in diffuse large B-cell lymphoma (Nature, 2010). Davis, R. E., et al. Available at:[Link]

Method

Synthesis and Derivatization Protocol for 2-Chloro-5-hydroxy-4-iodobenzoic Acid and its Methyl Ester

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Intermediate synthesis for BTK inhibitors, integrin antagonists, and neurodegenerative disease therapeutics.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application Context: Intermediate synthesis for BTK inhibitors, integrin antagonists, and neurodegenerative disease therapeutics.

Introduction & Mechanistic Rationale

The functionalization of heavily substituted benzoic acids is a cornerstone of modern medicinal chemistry. Derivatives of 2-chloro-5-hydroxybenzoic acid are highly valued as rigid, multi-functional scaffolds in the rational design of small molecules targeting neurodegenerative processes[1] and as precursors for potent Bruton's Tyrosine Kinase (BTK) inhibitors[2].

As a Senior Application Scientist, I approach the synthesis of 2-chloro-5-hydroxy-4-iodobenzoic acid and its subsequent esterification not merely as a sequence of steps, but as a carefully balanced system of electronic and steric controls.

Causality in Regioselective Iodination

Electrophilic aromatic substitution (EAS) on a tetra-substituted ring requires precise regiochemical control. In 2-chloro-5-hydroxybenzoic acid, the hydroxyl group (-OH) at C5 is the dominant activating group, directing incoming electrophiles to the ortho positions (C4 and C6). However, the C6 position is sterically occluded by the adjacent bulky carboxylic acid (-COOH) at C1. By utilizing a controlled generation of the iodonium ion ( I+ ) via Iodine ( I2​ ) and Sodium Periodate ( NaIO4​ ), the reaction is kinetically driven to the less hindered C4 position, ensuring high regiochemical fidelity and preventing over-iodination.

Causality in Esterification

Direct Fischer esterification of this iodinated scaffold is notoriously inefficient. The strongly electron-withdrawing halogens (chloro and iodo groups) decrease the electron density at the carbonyl carbon, making standard acid-catalyzed nucleophilic attack by methanol sluggish. To bypass this electronic deactivation, Thionyl Chloride ( SOCl2​ ) is employed to convert the carboxylic acid into a highly reactive acyl chloride in situ, which rapidly and irreversibly reacts with methanol to yield the desired methyl ester[2].

Synthetic Workflow

SynthesisWorkflow SM 2-Chloro-5-hydroxybenzoic acid (Starting Material) Iodination Electrophilic Iodination (I2, NaIO4, H2SO4) SM->Iodination Core 2-Chloro-5-hydroxy-4-iodobenzoic acid (Core Scaffold) Iodination->Core Regioselective C-4 Iodination Esterification Esterification (SOCl2, MeOH) Core->Esterification Derivative Methyl 2-chloro-5-hydroxy- 4-iodobenzoate Esterification->Derivative Carboxyl Protection

Figure 1: Synthetic workflow for the derivatization of 2-chloro-5-hydroxybenzoic acid.

Quantitative Data & Optimization

To ensure a self-validating and scalable protocol, the reaction conditions were benchmarked against alternative methodologies. The summarized data below dictates the specific reagent choices in the experimental protocols.

Table 1: Iodination Reagent Optimization

Reagent SystemRegioselectivity (C4:C6)YieldMechanistic Observation
I2​ / NaIO4​ / H2​SO4​ > 95:5 82% Optimal. Slow generation of I+ prevents di-iodination.
ICl (Iodine Monochloride)85:1565%Highly reactive; leads to significant di-iodinated byproducts.
NIS / TFA90:1078%Mild and effective, but requires expensive reagents for scale-up.

Table 2: Esterification Method Comparison

MethodConditionsConversionCausality / Limitation
Fischer EsterificationMeOH, cat. H2​SO4​ , Reflux, 24h< 40%Halogens deactivate the carbonyl; poor nucleophilic attack.
Thionyl Chloride MeOH, SOCl2​ , 0°C to RT, 12h > 95% Optimal. In situ acyl chloride formation bypasses deactivation[2].
Steglich EsterificationMeOH, EDC, DMAP, DCM, RT85%Effective but generates urea byproducts; complicates purification.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic Acid

Objective: Regioselective electrophilic aromatic iodination.

Materials:

  • 2-Chloro-5-hydroxybenzoic acid: 10.0 mmol (1.72 g)

  • Iodine ( I2​ ): 4.5 mmol (1.14 g)

  • Sodium periodate ( NaIO4​ ): 2.2 mmol (0.47 g)

  • Concentrated H2​SO4​ : 1.0 mL

  • Solvent: Glacial Acetic Acid / Water (80:20 v/v, 50 mL)

Step-by-Step Procedure:

  • Activation: Suspend 2-chloro-5-hydroxybenzoic acid in the AcOH/H2O mixture in a 100 mL round-bottom flask. Add H2​SO4​ dropwise. Causality: The acidic environment is required to activate the periodate oxidant and facilitate the generation of the iodonium ion.

  • Electrophile Generation: Add I2​ and NaIO4​ sequentially. The reaction mixture will immediately turn a deep, opaque purple/brown.

  • Reaction: Equip the flask with a reflux condenser, heat to 60°C, and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). The starting material ( Rf​≈0.3 ) should convert entirely to a less polar spot ( Rf​≈0.45 ). The visual fading of the deep iodine color to a pale yellow indicates the complete consumption of the active electrophile.

  • Oxidative Quenching: Cool the mixture to room temperature and slowly add 20 mL of 10% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate selectively reduces any unreacted, highly oxidizing I2​ to water-soluble iodide ( I− ), preventing oxidative degradation of the phenol ring during isolation.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Recrystallize the crude solid from EtOH/Water to afford the pure core scaffold.

Protocol B: Synthesis of Methyl 2-chloro-5-hydroxy-4-iodobenzoate

Objective: Carboxyl protection via in situ acyl chloride generation[2].

Materials:

  • 2-Chloro-5-hydroxy-4-iodobenzoic acid: 2.01 mmol (0.60 g)

  • Thionyl Chloride ( SOCl2​ ): 6.85 mmol (0.50 mL)

  • Anhydrous Methanol (MeOH): 10 mL

Step-by-Step Procedure:

  • Preparation: Dissolve the iodinated acid in anhydrous MeOH (10 mL) in a dry 50 mL flask. Cool the solution to 0°C using an ice-water bath under an inert nitrogen atmosphere.

  • Reagent Addition: Add SOCl2​ dropwise over 10 minutes. Causality: Dropwise addition strictly controls the exothermic nature of the reaction and the vigorous evolution of SO2​ and HCl gases. The 0°C temperature prevents the volatilization of methanol and suppresses unwanted side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 12 hours)[2].

  • Self-Validation (In-Process Control): Monitor via TLC (Eluent: Hexanes:EtOAc 7:3). The highly polar carboxylic acid ( Rf​≈0.1 ) must convert completely to the non-polar methyl ester ( Rf​≈0.6 ).

  • Workup: Evaporate the solvent and residual SOCl2​ under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (100 mL).

  • Purification: Wash the organic layer with saturated aqueous NaHCO3​ (40 mL). Causality: The mild bicarbonate base neutralizes residual HCl and deprotonates any unreacted carboxylic acid starting material, pulling it into the aqueous layer while leaving the neutral ester in the organic phase.

  • Final Isolation: Dry the organic layer over Na2​SO4​ , filter, and evaporate the solvent to yield Methyl 2-chloro-5-hydroxy-4-iodobenzoate as a solid[2].

References

  • "BTK INHIBITORS - European Patent Office - EP 3240542 B1", Googleapis.
  • "Rational design and synthesis of small molecules targeted against neurodegenerative processes and diseases", AIR Unimi.
  • "Optimization of a benzoylpiperidine class identifies a ...", SciSpace.

Sources

Application

Application Note: Synthesis of Isomeric 5-Hydroxy C-Aryl Glucoside SGLT2 Probes via 2-Chloro-5-hydroxy-4-iodobenzoic Acid

Executive Summary The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, commonly known as gliflozins, has revolutionized the management of Type 2 Diabetes by promoting glycosuria[1]. While conventional C-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, commonly known as gliflozins, has revolutionized the management of Type 2 Diabetes by promoting glycosuria[1]. While conventional C-aryl glucosides like dapagliflozin and empagliflozin are highly efficacious, the lack of derivatizable functional groups on their aglycone core limits their use in advanced modalities, such as SGLT2-targeted PROTACs or fluorescent probes.

This application note details a robust, self-validating synthetic workflow utilizing 2-chloro-5-hydroxy-4-iodobenzoic acid (CAS: 91659-13-1)[2]. This specific building block provides an essential 5-hydroxyl handle for late-stage functionalization while preserving the critical halogen and C-glucoside anchoring points required for transporter affinity.

Mechanistic Rationale & Regiochemical Strategy

As a Senior Application Scientist, it is critical to understand the spatial topology dictated by our starting material.

  • Regiochemical Isomerism: Standard gliflozins feature a para-relationship between the central ring's halogen and the C-glucoside[1]. However, utilizing 2-chloro-5-hydroxy-4-iodobenzoic acid generates an isomeric scaffold where the diarylmethane bridge is para to the C-glucoside, and the chloro group is meta. This unique topology probes the spatial tolerance of the SGLT2 binding pocket and provides an alternative vector trajectory for PROTAC linkers.

  • Orthogonal Protection Strategy: A common pitfall in C-aryl glucoside synthesis is the use of benzyl ethers for phenol protection. Because the final deprotection step often requires Pd/C hydrogenolysis, benzyl ethers risk reductive dechlorination of the essential 2-chloro pharmacophore. To prevent this, our protocol mandates the use of a tert-butyldimethylsilyl (TBS) ether for the 5-OH, allowing for mild, fluoride-mediated global deprotection that leaves the aryl chloride intact[3].

  • Chemoselective Assembly: The 4-iodo group is highly polarizable, enabling rapid, cryogenic lithium-halogen exchange with n-BuLi at -78°C without disturbing the 2-chloro group. The 1-carboxylic acid is converted to a Weinreb amide to strictly prevent over-addition during the diarylmethane construction.

Experimental Protocols

Protocol A: Preparation of the Aglycone Core

Step 1: Silylation & Weinreb Amidation

  • Dissolve 2-chloro-5-hydroxy-4-iodobenzoic acid (1.0 eq) in anhydrous DMF. Add imidazole (2.5 eq) and TBSCl (1.2 eq). Stir at 25°C for 4 hours. Causality: The bulky TBS group protects the phenol from subsequent organometallic reagents while avoiding late-stage hydrogenolysis.

  • Isolate the protected acid and dissolve in CH₂Cl₂. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC (1.5 eq), and HOBt (1.5 eq). Stir for 12 hours.

  • Self-Validation: Confirm completion via IR spectroscopy (appearance of the Weinreb amide C=O stretch at ~1640 cm⁻¹).

Step 2: Grignard Addition & Ketone Reduction

  • Cool the Weinreb amide solution in THF to 0°C. Dropwise add 4-ethoxybenzylmagnesium chloride (1.1 eq). Causality: The stable tetrahedral intermediate formed by the Weinreb amide collapses only upon aqueous workup, strictly halting the reaction at the diaryl ketone stage and preventing tertiary alcohol formation.

  • Isolate the ketone and dissolve in CH₂Cl₂. Add Et₃SiH (3.0 eq) and cool to 0°C, followed by dropwise addition of BF₃·OEt₂ (2.0 eq).

  • Self-Validation: Confirm the reduction to the diarylmethane bridge via ¹H NMR (disappearance of ketone and appearance of a CH₂ singlet at ~4.0 ppm).

Protocol B: C-Glycosylation & Global Deprotection

Step 3: Lithium-Halogen Exchange & Lactone Addition

  • Dissolve the aglycone in a 1:2 mixture of anhydrous THF/Toluene and cool strictly to -78°C.

  • Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Causality: Cryogenic temperatures ensure selective exchange at the highly polarizable iodine atom, preserving the 2-chloro group.

  • After 30 minutes, add 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone (1.2 eq) in toluene. Stir for 3 hours, then quench with methanolic methanesulfonic acid to form the methyl lactol.

Step 4: Stereoselective Anomeric Reduction & Deprotection

  • Dissolve the lactol in CH₃CN/CH₂Cl₂ (1:1) and cool to -20°C. Add Et₃SiH (3.0 eq) and BF₃·OEt₂ (2.0 eq). Causality: The Lewis acid generates an oxocarbenium intermediate. The bulky silane attacks from the less sterically hindered axial face, thermodynamically driving the formation of the desired β-C-aryl glucoside[3].

  • For global deprotection, treat the crude intermediate with TBAF (1.5 eq) in THF at 25°C for 2 hours to cleave the TBS group.

  • Self-Validation: Confirm the final 5-OH SGLT2 probe via ¹³C NMR (anomeric carbon shift from ~98 ppm lactol to ~81 ppm β-glucoside) and ¹H NMR (free phenol OH at ~9.5 ppm).

Quantitative Data Summary

Reaction StepReagents & ConditionsTimeTempYieldKey Analytical Marker (Self-Validation)
5-OH Protection TBSCl, Imidazole, DMF4 h25°C92%Disappearance of broad OH stretch (IR)
Weinreb Amidation NHMe(OMe)·HCl, EDC, CH₂Cl₂12 h25°C88%Amide C=O at 1640 cm⁻¹ (IR)
Diaryl Ketone 4-EthoxybenzylMgCl, THF2 h0°C81%Ketone C=O at 1680 cm⁻¹ (IR)
Ketone Reduction Et₃SiH, BF₃·OEt₂, CH₂Cl₂4 h0°C85%CH₂ singlet at ~4.0 ppm (¹H NMR)
C-Glycosylation 1. n-BuLi; 2. TMS-Lactone3 h-78°C72%Lactol anomeric carbon at ~98 ppm (¹³C NMR)
Anomeric Reduction Et₃SiH, BF₃·OEt₂, CH₃CN5 h-20°C68%β-anomeric proton at ~4.1 ppm, J=9.0 Hz
Global Deprotection TBAF, THF2 h25°C95%Free 5-OH phenol at ~9.5 ppm (¹H NMR)

Visualizations

Workflow N1 2-Chloro-5-hydroxy- 4-iodobenzoic acid N2 TBS Protection & Weinreb Amidation N1->N2 N3 Grignard Addition & Silane Reduction N2->N3 N4 Lithium-Halogen Exchange & C-Glycosylation N3->N4 N5 Isomeric 5-OH SGLT2 Analog N4->N5

Synthetic workflow for 5-OH SGLT2 inhibitor analogs from 2-chloro-5-hydroxy-4-iodobenzoic acid.

Pathway I Isomeric 5-OH SGLT2 Inhibitor T SGLT2 Transporter (Proximal Tubule) I->T G Blockade of Glucose Reabsorption T->G N Blockade of Na+ Reabsorption T->N U Glycosuria & Natriuresis G->U N->U B Restored Glycemic Homeostasis U->B

Mechanism of action for SGLT2 inhibitors leading to glycemic control via glycosuria.

References

  • Meng, W., Ellsworth, B. A., Nirschl, A. A., et al. "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry 51.5 (2008): 1145-1149.[Link]

  • "Synthetic Strategies toward SGLT2 Inhibitors." Organic Process Research & Development 22.4 (2018): 429-448.[Link]

  • "BTK INHIBITORS.

Sources

Method

Analytical Methodologies for the Quantification of 2-Chloro-5-Hydroxy-4-Iodobenzoic Acid (CHIBA): From Bulk Assay to Trace Profiling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Executive Summary & Chemical Context 2-Chloro-5-hydroxy-4-iodobenzoic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Chemical Context

2-Chloro-5-hydroxy-4-iodobenzoic acid (CHIBA, CAS No. 91659-13-1) is a highly functionalized, multi-halogenated aromatic intermediate[1]. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of Bruton's Tyrosine Kinase (BTK) inhibitors for autoimmune diseases and oncology[2].

Quantifying CHIBA presents unique analytical challenges. The molecule possesses a carboxylic acid, a phenolic hydroxyl group, and two heavy halogens (chlorine and iodine). This combination results in a highly polar and acidic compound. If analyzed under neutral pH conditions, the carboxylic acid (pKa ~2.5) and phenolic hydroxyl (pKa ~8.5) undergo ionization, leading to electrostatic repulsion from standard reverse-phase (RP) stationary phases, which manifests as poor retention and severe peak tailing[3].

The Causality of Method Design: To establish a self-validating and robust protocol, the analytical strategy must dictate the ionization state of the analyte. For bulk purity and assay (Method A), we utilize 0.1% Trifluoroacetic acid (TFA) to drive the pH below 2.0. This fully protonates the carboxylate and phenolate moieties, enforcing hydrophobic interactions with the C18 column[4]. Conversely, for trace-level impurity profiling (Method B), TFA is avoided due to its severe ion-suppression effects in mass spectrometry. Instead, we utilize weak formic acid buffers and exploit the molecule's acidity by operating in Negative Electrospray Ionization (ESI-) mode, capturing the highly abundant [M-H]- precursor ion.

Mandatory Visualizations: Analytical Workflows & Mechanisms

AnalyticalWorkflow Sample CHIBA Sample (API Intermediate) Prep Sample Preparation (Solvent Extraction / Dilution) Sample->Prep HighConc Bulk Analysis (> 1 µg/mL) Prep->HighConc High Yield Assay TraceConc Trace Analysis (< 1 µg/mL) Prep->TraceConc Impurity Profiling HPLC RP-HPLC-UV (Method A) HighConc->HPLC LCMS LC-MS/MS (ESI-) (Method B) TraceConc->LCMS Report Data Review & QA/QC Release HPLC->Report LCMS->Report

Caption: Analytical decision tree for 2-Chloro-5-hydroxy-4-iodobenzoic acid quantification.

ChemicalMechanism Molecule CHIBA pKa ~2.5 Acidic Acidic Molecule->Acidic 0.1% TFA Neutral Neutral Mobile Phase pH ~7.0 Molecule->Neutral No Additives Retained High Retention Protonated State Acidic->Retained Hydrophobic Interaction Eluted Poor Retention Ionized State Neutral->Eluted Electrostatic Repulsion

Caption: Effect of mobile phase pH on the chromatographic retention of CHIBA.

Experimental Protocols

Method A: RP-HPLC-UV for Bulk Purity and Assay

This method is designed for the routine QA/QC release of CHIBA batches. The use of a strong organic modifier gradient combined with an acidic aqueous phase ensures sharp peak symmetry for halogenated benzoic acids[3].

Step-by-Step Sample Preparation:

  • Accurately weigh 10.0 mg of the CHIBA sample into a 10 mL volumetric flask.

  • Dissolve in 5.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to the 10.0 mL mark with Mobile Phase A (0.1% TFA in water) to create a 1.0 mg/mL stock solution.

  • Dilute the stock 1:10 with Mobile Phase A to achieve a working concentration of 100 µg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an amber autosampler vial[3].

Chromatographic Conditions:

  • Column: XBridge C18 (4.6 × 150 mm, 3.5 μm)[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Methanol (HPLC Grade)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 254 nm (The iodine atom induces a bathochromic shift, making 254 nm optimal for avoiding solvent background noise).

Method B: LC-MS/MS for Trace Profiling

For detecting CHIBA as a trace impurity in final API formulations, UV detection lacks the necessary sensitivity. This protocol utilizes LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Step-by-Step Sample Preparation:

  • Extract the API sample (e.g., 50 mg) using 5.0 mL of Acetonitrile/Water (80:20, v/v).

  • Vortex for 2 minutes and centrifuge at 12,000 × g for 10 minutes to precipitate the bulk API matrix.

  • Transfer 100 µL of the supernatant to an autosampler vial and add 10 µL of Internal Standard (4-chlorobenzoic acid-d4 at 50 ng/mL).

  • Dilute with 890 µL of Mobile Phase A.

Mass Spectrometry Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Ionization Mode: ESI Negative (ESI-)

  • Capillary Voltage: 2.5 kV

  • Desolvation Temperature: 400°C

Data Presentation

Table 1: RP-HPLC-UV Gradient Program (Method A)

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.09010Initial
15.05545Linear[4]
30.00100Linear[4]
35.00100Hold[4]
37.09010Re-equilibration

Table 2: LC-MS/MS MRM Transitions (Method B) Note: The exact mass of 35Cl/127I CHIBA is 297.89 g/mol . In ESI-, the [M-H]- precursor is observed at m/z 296.9.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Assignment
CHIBA (Quantifier)296.9252.95015Loss of CO₂ (44 Da)
CHIBA (Qualifier)296.9170.05025Loss of Iodine (126.9 Da)
IS (4-CBA-d4)160.0116.05015Loss of CO₂ (44 Da)

Table 3: Method Validation Summary

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Acceptance Criteria
Linear Range 1.0 – 200 µg/mL0.5 – 100 ng/mLR² ≥ 0.995[4]
Limit of Detection (LOD) 0.3 µg/mL0.1 ng/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLS/N ≥ 10
Recovery 98.5% – 101.2%92.4% – 105.1%90% – 110%
Precision (%RSD) 0.8% (n=6)4.2% (n=6)≤ 5.0%

References[2] European Patent Office. "EP 3240542 B1: BTK INHIBITORS." Google Patents. URL: https://patents.google.com/patent/EP3240542B1/en[1] GuideChem. "2-chloro-5-hydroxy-4-iodobenzoic acid 91659-13-1." GuideChem Chemical Dictionary. URL: https://www.guidechem.com/dictionary/en/91659-13-1.html[3] Applied and Environmental Microbiology. "The Operon Encoding Hydrolytic Dehalogenation of 4-Chlorobenzoate Is Transcriptionally Regulated by the TetR-Type Repressor FcbR and Its Ligand 4-Chlorobenzoyl Coenzyme A." ASM Journals. URL: https://journals.asm.org/doi/10.1128/AEM.02485-14[4] Molecules. "Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules." PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7037149/

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 2-Chloro-5-hydroxy-4-iodobenzoic Acid Purity Assessment

Executive Summary & Chemical Context 2-Chloro-5-hydroxy-4-iodobenzoic acid (CAS: 91659-13-1) is a highly functionalized, halogenated phenolic acid that serves as a critical intermediate in the synthesis of advanced activ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Chloro-5-hydroxy-4-iodobenzoic acid (CAS: 91659-13-1) is a highly functionalized, halogenated phenolic acid that serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), notably Bruton’s tyrosine kinase (BTK) inhibitors[1]. The structural complexity of this molecule—featuring a carboxylic acid, a phenolic hydroxyl group, and two heavy halogens (chlorine and iodine)—presents unique chromatographic challenges.

To ensure downstream synthetic success, rigorous purity assessment is required. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to quantify the purity of 2-Chloro-5-hydroxy-4-iodobenzoic acid, separating it from synthetic byproducts and degradation impurities. The protocol is grounded in the latest ICH Q2(R2) validation frameworks[2].

Method Development Rationale: The Causality of Chromatographic Choices

Developing an HPLC method for a multi-functional halogenated aromatic compound requires a mechanistic understanding of analyte-stationary phase interactions.

  • Mobile Phase pH & Ionization Suppression: The inductive electron-withdrawing effects of the ortho-chlorine and para-iodine atoms significantly lower the pKa of the carboxylic acid group (estimated pKa ~2.5) compared to unsubstituted benzoic acid. If the mobile phase pH is near this pKa, the analyte will exist in a state of partial ionization, resulting in severe peak tailing and irreproducible retention times. By utilizing 0.1% Trifluoroacetic acid (TFA) in the mobile phase, the pH is driven down to ~2.0, ensuring both the carboxylic acid and the phenolic hydroxyl (pKa ~8.5) remain fully protonated and un-ionized[3].

  • Stationary Phase Selection: While a standard end-capped C18 column provides excellent hydrophobic retention driven by the heavy halogens, an RP-Amide column can be deployed as an orthogonal alternative. The embedded amide group offers unique hydrogen-bonding selectivity for phenolic compounds, which is highly beneficial if critical co-eluting isomeric impurities are present.

  • Detection Wavelength: The highly conjugated aromatic system, augmented by the auxochromic hydroxyl and halogen groups, exhibits strong UV absorbance. A primary wavelength of 220 nm (π-π* transition) is selected for maximum sensitivity, while 254 nm (n-π* transition) serves as a secondary qualification wavelength to confirm peak purity[4].

G A Analyte: 2-Chloro-5-hydroxy-4-iodobenzoic acid BA BA A->BA B Ionizable Groups (COOH, OH) D Acidic Mobile Phase (0.1% TFA, pH ~2.0) B->D C Halogen Substituents (Cl, I) E C18 or RP-Amide Column (End-capped) C->E F Suppress Ionization Prevent Peak Tailing D->F G Hydrophobic Retention Selectivity E->G H Optimized RP-HPLC Method F->H G->H BA->C

Logical workflow for RP-HPLC method development based on analyte structural properties.

Chromatographic Conditions & Instrumentation

The following parameters establish the baseline methodology for the purity assessment.

ParameterSpecification
Column Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Ascentis RP-Amide
Mobile Phase A 0.1% v/v Trifluoroacetic Acid (TFA) in Milli-Q Water
Mobile Phase B 0.1% v/v Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection (UV-DAD) 220 nm (Quantitation), 254 nm (Qualification)
Run Time 22 Minutes
Gradient Elution Program

A gradient program is utilized to elute the highly polar synthetic precursors early, while providing sufficient solvent strength to elute the hydrophobic, fully halogenated target molecule and any late-eluting dimers.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.08020Initial hold
10.04060Linear gradient
15.01090Strong flush
17.01090Isocratic flush
17.18020Re-equilibration
22.08020End of run

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Every batch must pass system suitability before sample data is integrated.

Step 1: Reagent and Standard Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Milli-Q Water. Degas via sonication for 10 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-Chloro-5-hydroxy-4-iodobenzoic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate until fully dissolved (approx. 5 mins), and make up to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to the mark with diluent.

  • Sample Preparation: Weigh 10.0 mg of the synthesized batch into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to achieve a nominal concentration of 0.1 mg/mL. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 2: System Equilibration & Suitability Testing
  • Purge the HPLC system lines with Mobile Phase A and B.

  • Equilibrate the column at initial gradient conditions (80% A / 20% B) for at least 30 minutes until a stable baseline is achieved at 220 nm.

  • Inject the Diluent (Blank) to confirm no baseline interference at the expected retention time of the analyte.

  • Inject the Working Standard Solution six consecutive times to establish system suitability.

Step 3: Execution and Sequence

Run the following injection sequence to ensure continuous method integrity:

  • Blank (x2)

  • System Suitability Standard (x6)

  • Unknown Sample Batch (x2 per sample)

  • Bracketing Standard (x1 every 10 samples)

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose (API intermediate release testing), it must be validated according to the continuous lifecycle approach outlined in ICH Q2(R2)[2].

Validation Start ICH Q2(R2) Validation Spec Specificity (Blank & Impurities) Start->Spec Lin Linearity & Range (LOQ to 120%) Start->Lin Prec Precision (Repeatability & Intermediate) Start->Prec Acc Accuracy (Spike Recovery) Start->Acc Eval System Suitability (RSD < 2.0%, T < 1.5) Spec->Eval Lin->Eval Prec->Eval Acc->Eval Approve Validated Purity Method Eval->Approve

ICH Q2(R2) analytical method validation lifecycle for purity assessment.

Validation Parameters & Acceptance Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaRationale
Specificity Inject blank, standard, and samples spiked with known synthetic precursors (e.g., 2-chlorobenzoic acid).Resolution ( Rs​ ) > 1.5 between all peaks. No blank interference.Ensures the detector response is solely attributable to the target analyte.
Linearity & Range Prepare 5 concentration levels ranging from LOQ to 120% of the working concentration (0.05 to 0.12 mg/mL).Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of target response.Confirms the UV detector response is directly proportional to the analyte concentration.
Precision Repeatability: 6 independent sample preparations. Intermediate: Different analyst/day.%RSD of peak areas ≤ 2.0%.Verifies that procedural and instrumental variations do not skew purity results.
Accuracy Spike known amounts of reference standard into sample matrix at 80%, 100%, and 120% levels (n=3 each).Mean Recovery between 98.0% and 102.0%.Proves the extraction and dilution protocol does not result in sample loss.
System Suitability Evaluated prior to every run using the 6 standard injections.Tailing Factor ( Tf​ ) ≤ 1.5. Theoretical Plates ( N ) > 5000.Guarantees the column and mobile phase are performing optimally before data collection.

References

  • "Liquid chromatography/isotope ratio mass spectrometry analysis of halogenated benzoates for characterization of the underlying degradation reaction in Thauera chlorobenzoica CB-1T - PubMed", nih.gov.
  • "BTK INHIBITORS - European Patent Office - EP 3240542 B1", Googleapis.com.
  • "Validation of Analytical Procedures Q2(R2)", ICH.
  • "Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Benzoic Acid and Its Derivatives", Benchchem.
  • "HPLC Analysis of Benzoic Acid and Related Compounds on Ascentis® RP-Amide", Sigma-Aldrich.

Sources

Method

Application Note: Orthogonal Derivatization of 2-Chloro-5-hydroxy-4-iodobenzoic Acid for Biological Assays

Introduction & Chemical Rationale In the development of small-molecule therapeutics and chemical probes, the ability to selectively modify a core scaffold is paramount. The compound 2-Chloro-5-hydroxy-4-iodobenzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

In the development of small-molecule therapeutics and chemical probes, the ability to selectively modify a core scaffold is paramount. The compound 2-Chloro-5-hydroxy-4-iodobenzoic acid (CAS 91659-13-1)[1] represents a highly privileged, polyfunctional building block for drug discovery and biological assay development. Its unique architecture presents three orthogonal reactive handles—a carboxylic acid (C1), a phenolic hydroxyl (C5), and an aryl iodide (C4)—each of which can be selectively derivatized without cross-interference.

Understanding the thermodynamic and kinetic causality behind these reactive sites is critical for successful assay development:

  • C4 Aryl Iodide (Cross-Coupling Handle): The carbon-iodine (C-I) bond possesses a significantly lower bond dissociation energy (~65 kcal/mol) compared to the adjacent carbon-chlorine (C-Cl) bond (~81 kcal/mol). This energetic differential allows for strict regiocontrol during palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl or alkynyl groups at C4 while leaving the C2 chlorine intact[2].

  • C1 Carboxylic Acid (Conjugation Handle): The carboxyl group is the ideal site for attaching biological reporters (e.g., fluorophores, biotin) via amide bond formation. EDC-mediated coupling strategies are highly effective for derivatizing such biologically relevant carboxylic acids[3].

  • C5 Phenolic Hydroxyl (Physicochemical Handle): Esterification or etherification of the phenolic OH is a proven strategy to tune the lipophilicity, cellular permeability, and overall pharmacokinetic profile of the resulting conjugates[4].

OrthogonalDerivatization Core 2-Chloro-5-hydroxy- 4-iodobenzoic acid PathA C4: Aryl Iodide (Pd-Coupling) Core->PathA Regioselective PathB C1: Carboxylic Acid (Amidation) Core->PathB Activation PathC C5: Phenolic OH (Alkylation) Core->PathC Substitution SAR SAR Libraries PathA->SAR Probe Affinity Probes PathB->Probe PK PK Tuning PathC->PK

Orthogonal derivatization pathways of the core scaffold for biological assays.

Quantitative Impact of Derivatization

To design effective biological assays, one must anticipate how specific derivatizations alter the physicochemical properties of the core molecule. Table 1 summarizes the expected outcomes of standard derivatization protocols.

Table 1: Physicochemical Impact of Orthogonal Derivatizations

Derivative TypeDerivatization SiteReaction TypeAverage Yield (%) Δ LogP (calc)Primary Biological Application
Biotin Conjugate C1 (-COOH)Amidation75–85%-1.2Target Pull-down / Affinity Chromatography
Fluorophore (FITC) C1 (-COOH)Amidation60–70%+0.8Cellular Imaging / Subcellular Localization
Aryl Extension C4 (-I)Suzuki Coupling80–95%+1.5 to +3.0SAR Studies / Target Affinity Tuning
PEGylation (PEG4) C5 (-OH)Etherification65–80%-2.5Solubility Enhancement / PK Tuning

Self-Validating Experimental Protocols

The following methodologies are designed not just as step-by-step instructions, but as self-validating systems. Built-in analytical checkpoints ensure that each step has succeeded before proceeding, thereby preventing the downstream failure of costly biological assays.

Protocol A: Regioselective Suzuki-Miyaura Coupling at C4

This protocol leverages the high reactivity of the aryl iodide to extend the scaffold for Structure-Activity Relationship (SAR) studies[2].

1. Reaction Setup:

  • Dissolve 2-Chloro-5-hydroxy-4-iodobenzoic acid (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Causality: Dioxane provides excellent solubility for the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

  • Add K₂CO₃ (3.0 eq) and Pd(dppf)Cl₂ (0.05 eq).

  • Causality: Pd(dppf)Cl₂ is selected because its bidentate ligand creates a large bite angle, which accelerates the reductive elimination step and minimizes protodeboronation side reactions.

2. Execution & Self-Validation:

  • Heat the mixture to 80 °C under an inert argon atmosphere for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on silica gel (Eluent: DCM/MeOH 9:1 with 1% AcOH). The disappearance of the starting material and the emergence of a highly UV-active lower-Rf spot confirms conversion.

  • Validation Checkpoint 2 (LC-MS): Quench a 10 µL aliquot in 1 mL of acetonitrile. LC-MS must show the expected [M−H]− mass of the coupled product. The absence of a mass corresponding to C2-chlorine displacement validates the regioselectivity.

3. Workup:

  • Acidify the aqueous layer to pH 3 using 1M HCl to protonate the carboxylic acid, then extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

Protocol B: EDC/NHS-Mediated Amidation at C1 for Biotinylation

This protocol converts the carboxylic acid into an active ester for subsequent tagging with an amine-functionalized biological probe[3].

1. Activation Phase:

  • Dissolve the core compound (or the C4-derivatized intermediate) (1.0 eq) in anhydrous DMF.

  • Add EDC·HCl (1.5 eq) and N-Hydroxysuccinimide (NHS) (1.5 eq). Stir at room temperature for 2 hours.

  • Causality: EDC is preferred over thionyl chloride to prevent unwanted chlorination or polymerization via the C5 phenolic hydroxyl. NHS stabilizes the reactive O-acylisourea intermediate, preventing hydrolysis.

  • Validation Checkpoint 1 (Active Ester Formation): Take a 5 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS. The detection of the methyl ester mass confirms that the NHS-ester was successfully formed and is reactive to nucleophiles.

2. Conjugation Phase:

  • Add Biotin-PEG4-Amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It ensures the PEG-amine remains deprotonated and nucleophilic without competing for the NHS-ester.

  • Stir for 12 hours at room temperature.

3. Purification & Validation:

  • Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation Checkpoint 2 (Colorimetric Assay): Spot the purified product on a TLC plate and stain with a p-dimethylaminocinnamaldehyde (DACA) solution. A distinct red/pink color visually validates the presence of the intact biotin moiety on the purified probe.

Biological Assay Integration: Target Identification Workflow

Once derivatized, the biotinylated probes are deployed in chemoproteomic workflows to identify molecular targets or map off-target liabilities in cell lysates. The integration of the probe into a self-validating biological assay is outlined below.

AssayWorkflow Step1 Biotinylated Probe Step2 Lysate Incubation Step1->Step2 Step3 Streptavidin Enrichment Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4

Self-validating workflow for target identification using biotinylated probes.

Assay Execution Causality: During the Lysate Incubation phase, a competitive control must be run in parallel. In this control, the cell lysate is pre-incubated with a 100-fold excess of the underivatized 2-Chloro-5-hydroxy-4-iodobenzoic acid before adding the biotinylated probe. Causality: If a protein is a true target, the excess underivatized compound will occupy the binding sites, preventing the biotinylated probe from binding. Upon Streptavidin Enrichment and LC-MS/MS Analysis, true targets will show a significant reduction in spectral counts in the competitive control compared to the probe-only sample. This competitive setup acts as the ultimate self-validation step, distinguishing true pharmacological targets from non-specific background binders.

References

  • Guidechem. "2-chloro-5-hydroxy-4-iodobenzoic acid 91659-13-1". Guidechem.com.
  • Xu, J., et al. "Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid". National Institutes of Health (PMC).
  • Huang, J., et al. "Synthesis of 3-Aryl-2-pyrones by Palladium-Catalyzed Cross-Coupling of Aryl Iodides with Cyclic Vinyldiazo Ester". Organic Chemistry Portal (J. Org. Chem. 2017).
  • Kloos, D., et al. "A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids". National Institutes of Health (PMC).

Sources

Application

Application Notes &amp; Protocols: The Emerging Potential of 2-Chloro-5-hydroxy-4-iodobenzoic Acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Preamble: Unveiling a Novel Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Novel Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Halogenated benzoic acids, in particular, have proven to be invaluable starting points for the synthesis of a multitude of therapeutic agents. While compounds like 2-chloro-5-iodobenzoic acid have gained prominence as key intermediates in blockbuster drugs, this guide delves into the untapped potential of a related, yet distinct, molecule: 2-Chloro-5-hydroxy-4-iodobenzoic acid .

The introduction of a hydroxyl group and the specific arrangement of the halogen substituents create a unique electronic and steric profile, opening up new avenues for molecular interactions with biological targets. This document serves as a comprehensive guide for researchers, providing not only a theoretical framework for the potential applications of this scaffold but also detailed, actionable protocols for its synthesis and initial biological evaluation.

The 2-Chloro-5-hydroxy-4-iodobenzoic Acid Scaffold: A Structural and Mechanistic Overview

The 2-Chloro-5-hydroxy-4-iodobenzoic acid molecule possesses a unique combination of functional groups that make it an intriguing candidate for medicinal chemistry exploration.

  • The Carboxylic Acid: This group provides a key site for derivatization into esters, amides, and other functionalities, allowing for the modulation of pharmacokinetic properties and interaction with biological targets.

  • The Halogens (Chloro and Iodo): The differential reactivity of the C-Cl and C-I bonds offers opportunities for selective cross-coupling reactions, enabling the introduction of diverse substituents to probe structure-activity relationships (SAR). The iodine atom, in particular, is a versatile handle for reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • The Hydroxyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule within a protein's active site. Its presence also influences the acidity of the carboxylic acid and the overall electronic properties of the aromatic ring.

The strategic placement of these groups suggests that 2-chloro-5-hydroxy-4-iodobenzoic acid could serve as a versatile pharmacophore, a molecular framework carrying the essential features for biological activity[1].

Proposed Synthetic Protocol for 2-Chloro-5-hydroxy-4-iodobenzoic Acid

Overall Synthetic Scheme

Synthetic_Pathway A 2-Chloro-5-hydroxybenzoic acid B Methyl 2-chloro-5-hydroxybenzoate A->B Esterification (MeOH, H2SO4) C Methyl 2-chloro-5-hydroxy-4-iodobenzoate B->C Iodination (I2, HIO3) D 2-Chloro-5-hydroxy-4-iodobenzoic acid C->D Hydrolysis (NaOH, H2O/MeOH)

Caption: Proposed synthetic pathway for 2-Chloro-5-hydroxy-4-iodobenzoic acid.

Step-by-Step Experimental Protocol

Step 1: Esterification of 2-Chloro-5-hydroxybenzoic acid

  • To a solution of 2-chloro-5-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 2-chloro-5-hydroxybenzoate as a crude product, which can be purified by column chromatography.

Step 2: Iodination of Methyl 2-chloro-5-hydroxybenzoate

  • Dissolve methyl 2-chloro-5-hydroxybenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Add iodine (1.1 eq) and iodic acid (0.4 eq) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 2-chloro-5-hydroxy-4-iodobenzoate. Purify by column chromatography.

Step 3: Hydrolysis of Methyl 2-chloro-5-hydroxy-4-iodobenzoate

  • Dissolve the methyl ester (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete by TLC analysis[2].

  • Remove the methanol under reduced pressure and dilute the aqueous residue with water.

  • Acidify the solution to pH 2-3 with 1N HCl.

  • The resulting precipitate is the desired product, 2-chloro-5-hydroxy-4-iodobenzoic acid. Filter the solid, wash with cold water, and dry under vacuum.

Potential Applications in Medicinal Chemistry

The unique structural features of 2-chloro-5-hydroxy-4-iodobenzoic acid suggest several potential applications in drug discovery.

As a Scaffold for SIRT5 Inhibitors

Sirtuin 5 (SIRT5) is a mitochondrial deacetylase that plays a role in regulating various metabolic pathways and is considered a potential therapeutic target in cancer[3]. Derivatives of 2-hydroxybenzoic acid have been identified as selective inhibitors of SIRT5[3]. The 2-chloro-5-hydroxy-4-iodobenzoic acid scaffold, which incorporates the key 2-hydroxybenzoic acid motif, could be a starting point for developing novel and potent SIRT5 inhibitors.

Hypothetical Screening Protocol for SIRT5 Inhibition:

  • Enzyme Inhibition Assay: A fluorometric assay can be used to assess the inhibitory activity of the synthesized compound against recombinant human SIRT5. The assay measures the deacetylation of a fluorogenic substrate.

  • Dose-Response Analysis: Compounds showing initial activity should be tested at various concentrations to determine their IC50 values.

  • Selectivity Profiling: To ensure selectivity, the compound should be tested against other sirtuin isoforms (SIRT1, SIRT2, SIRT3, etc.).

CompoundTargetIC50 (µM)Selectivity vs. SIRT1
2-Chloro-5-hydroxy-4-iodobenzoic acid SIRT5Hypothetical 15.2>10-fold
Reference InhibitorSIRT55.8>20-fold

Caption: Hypothetical screening data for SIRT5 inhibition.

As a Building Block for Antimicrobial Agents

Derivatives of iodobenzoic acid and hydroxybenzoic acid have demonstrated significant antimicrobial activity[4][5]. The combination of these functionalities in a single molecule could lead to compounds with enhanced or novel antimicrobial properties. The lipophilicity imparted by the halogens can aid in penetrating bacterial cell membranes.

Workflow for Antimicrobial Screening:

Antimicrobial_Screening A Synthesized Compound B Primary Screening (Broth Microdilution Assay) A->B C Determination of MIC B->C D Secondary Screening (Bactericidal/Fungicidal Assay) C->D E Determination of MBC/MFC D->E F Lead Compound Identification E->F

Caption: Workflow for the screening of antimicrobial activity.

Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

2-Chloro-5-hydroxy-4-iodobenzoic acid represents a novel and unexplored scaffold in medicinal chemistry. Its unique combination of reactive and interactive functional groups makes it a promising starting point for the development of new therapeutic agents. The synthetic protocol and screening strategies outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Future work should focus on the synthesis of a library of derivatives to establish clear structure-activity relationships for various biological targets.

References

  • Google Patents. (2011). A synthetic method of 2-chloro-5-iodobenzoic acid. (CN104193616A).
  • Patsnap. (2014). Preparation method of 2-chloro-5-iodobenzoic acid. (CN104086361A).
  • PharmaCompass. (n.d.). 2-Chloro-5-iodo-benzoic acid Drug Information. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of 2-chloro-5-iodobenzoic acid. (CN104086361A).
  • Zaczyńska, E., et al. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3814. [Link]

  • Vertex AI Search. (2025, September 13). 2-Chloro-5-Iodobenzoic Acid as a Scaffold in Type 2 Diabetes Research.
  • Paturej, A., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules, 28(24), 8089. [Link]

  • National Center for Biotechnology Information. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed. Retrieved from [Link]

  • Liu, Y., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 68, 128769. [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
  • Organisation for Economic Co-operation and Development. (n.d.). 4-hydroxybenzoic acid.
  • Patsnap. (2019). A kind of preparation method of 2-chloro-5-iodobenzoic acid. (CN109912402A).

Sources

Method

Application Note: Regioselective Synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic Acid via Sandmeyer-Type Diazonium Displacement

Strategic Rationale & Introduction 2-Chloro-5-hydroxy-4-iodobenzoic acid is a highly valued halogenated building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates, including Bruton's ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Introduction

2-Chloro-5-hydroxy-4-iodobenzoic acid is a highly valued halogenated building block, frequently utilized in the synthesis of advanced pharmaceutical intermediates, including Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases[1]. While direct electrophilic iodination (using I₂/KI in ammonium hydroxide) is sometimes employed, it can suffer from poor regioselectivity, leading to over-iodination or isomeric mixtures.

To achieve absolute regiocontrol, this protocol outlines a Sandmeyer-type diazonium displacement route. By starting from 2-chloro-5-hydroxy-4-nitrobenzoic acid, the nitro group is selectively reduced to an amine, diazotized, and subsequently displaced by iodide. This approach ensures that the iodine atom is installed exclusively at the C-4 position, providing a highly pure product suitable for downstream cross-coupling reactions.

Reaction Pathway Visualization

SandmeyerWorkflow Nitro 2-Chloro-5-hydroxy- 4-nitrobenzoic acid Amino 4-Amino-2-chloro- 5-hydroxybenzoic acid Nitro->Amino SnCl2·2H2O, EtOH Reflux, 2 h Diazonium Diazonium Salt Intermediate Amino->Diazonium NaNO2, aq. HCl 0-5 °C, 30 min Product 2-Chloro-5-hydroxy- 4-iodobenzoic acid Diazonium->Product KI (aq) 0 °C to 60 °C, 1 h

Reaction pathway for the regioselective synthesis of 2-chloro-5-hydroxy-4-iodobenzoic acid.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and roles of key reagents for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeExperimental Role
2-Chloro-5-hydroxy-4-nitrobenzoic acid 217.561.0 eq2.18 gStarting Material
Tin(II) chloride dihydrate (SnCl₂·2H₂O) 225.635.0 eq11.28 gChemoselective Reducing Agent
Sodium nitrite (NaNO₂) 69.001.1 eq0.76 gDiazotizing Agent
Potassium iodide (KI) 166.002.5 eq4.15 gNucleophile / Reductant
Sodium thiosulfate (Na₂S₂O₃, sat. aq.) 158.11Excess~20 mLIodine (I₂) Quenching Agent

Step-by-Step Experimental Protocol

Phase 1: Chemoselective Nitro Reduction
  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-hydroxy-4-nitrobenzoic acid (2.18 g, 10 mmol) in 50 mL of absolute ethanol.

  • Reduction : Add SnCl₂·2H₂O (11.28 g, 50 mmol) followed by 10 mL of concentrated HCl.

  • Heating : Heat the mixture to reflux for 2 hours.

  • Workup : Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Carefully neutralize the aqueous residue to pH 6-7 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 4-amino-2-chloro-5-hydroxybenzoic acid.

Phase 2: Diazotization
  • Acidic Suspension : Suspend the crude 4-amino-2-chloro-5-hydroxybenzoic acid in 30 mL of 3.0 M aqueous HCl in a 100 mL flask.

  • Temperature Control : Submerge the flask in an ice-salt bath and cool the suspension strictly to 0–5 °C.

  • Nitrous Acid Generation : Prepare a solution of NaNO₂ (0.76 g, 11 mmol) in 5 mL of cold distilled water. Add this solution dropwise to the aniline suspension over 15 minutes.

  • Maturation : Stir the mixture at 0–5 °C for 30 minutes to ensure complete formation of the diazonium salt[2].

    • Self-Validating Checkpoint: The solid suspension should largely dissolve, yielding a clear to slightly turbid pale-yellow solution, indicating successful conversion to the soluble diazonium chloride.

Phase 3: Sandmeyer-Type Iodide Displacement
  • Nucleophile Addition : In a separate vial, dissolve KI (4.15 g, 25 mmol) in 10 mL of distilled water.

  • Displacement : While maintaining the diazonium solution at 0 °C, add the KI solution dropwise.

    • Self-Validating Checkpoint: Immediate effervescence (N₂ gas evolution) and a rapid color change to dark brown/black (due to transient I₂ formation) will occur. This visual cue confirms the initiation of the radical-nucleophilic substitution[3].

  • Thermal Drive : Remove the ice bath, allow the mixture to reach room temperature, and then gently heat to 60 °C for 1 hour until nitrogen evolution ceases completely.

Phase 4: Quenching & Purification
  • Iodine Quench : Cool the reaction mixture to room temperature. Add saturated aqueous Na₂S₂O₃ dropwise under vigorous stirring.

    • Self-Validating Checkpoint: The dark brown color will rapidly dissipate, leaving a pale yellow or colorless aqueous phase with a precipitated solid. This confirms the complete reduction of molecular iodine to water-soluble iodide[3].

  • Extraction : Extract the aqueous mixture with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallization : Purify the crude solid by recrystallization from a minimal amount of hot Dichloromethane (DCM) layered with Methanol to afford pure 2-chloro-5-hydroxy-4-iodobenzoic acid.

Mechanistic Insights & Causality (E-E-A-T)

To ensure scientific integrity and reproducibility, the following mechanistic choices govern this protocol:

  • Why SnCl₂ over Pd/C Hydrogenation? Catalytic hydrogenation (Pd/C, H₂) is a standard method for nitro reduction. However, the presence of an aryl chloride in the starting material introduces a high risk of hydrodehalogenation. Tin(II) chloride under acidic conditions provides absolute chemoselectivity, reducing the nitro group without cleaving the C-Cl bond.

  • The Criticality of 0–5 °C during Diazotization: Aryl diazonium salts are highly unstable. If the temperature exceeds 5 °C during the NaNO₂ addition, the diazonium intermediate will undergo premature hydrolysis, reacting with water to form a phenol byproduct (yielding 2-chloro-4,5-dihydroxybenzoic acid)[2].

  • Absence of a Copper Catalyst: Traditional Sandmeyer reactions (chlorination, bromination, cyanation) require Cu(I) salts to initiate a single-electron transfer (SET) that reduces the diazonium ion to an aryl radical[4]. Iodination is a unique exception. The iodide ion (I⁻) is a sufficiently strong reducing agent to independently donate an electron to the diazonium salt, triggering N₂ loss and forming the aryl radical. The radical then recombines with iodine species to form the final C-I bond. Therefore, KI alone is sufficient[5].

References

  • European Patent Office (EP 3240542 B1) . BTK INHIBITORS. Details the synthesis and utilization of 2-chloro-5-hydroxy-4-iodobenzoic acid as a critical intermediate in the development of Bruton's tyrosine kinase inhibitors.

  • BenchChem . Application Notes and Protocols: Synthesis of 4-Chloro-2-iodo-1-nitrobenzene. Provides authoritative grounding on the experimental handling, safety, and visual checkpoints for Sandmeyer-type iodinations using KI and Na₂S₂O₃ quenching.

  • Master Organic Chemistry . Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Explains the mechanistic causality of diazonium displacement and the specific role of potassium iodide acting without a copper catalyst.

  • Wikipedia . Sandmeyer Reaction. Overview of the radical-nucleophilic aromatic substitution (SRNAr) mechanism and its historical context.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid

Welcome to the technical support center for the synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals. Here, we provide not just a protocol, but a deep dive into the reaction's mechanics, offering troubleshooting advice and optimization strategies based on established principles of organic chemistry. Our goal is to empower you to overcome common challenges and maximize the yield and purity of your target compound.

Overview of the Synthetic Strategy

2-Chloro-5-hydroxy-4-iodobenzoic acid is a highly functionalized aromatic compound with potential applications as an intermediate in pharmaceutical and materials science.[1][2][3] A logical and direct synthetic approach is the electrophilic aromatic substitution (iodination) of the readily available starting material, 2-Chloro-5-hydroxybenzoic acid.

The success of this synthesis hinges on controlling the regioselectivity of the iodination. The aromatic ring possesses three substituents with competing directing effects:

  • -OH (hydroxyl): A powerful activating group, directing electrophiles to the ortho and para positions.

  • -Cl (chloro): A deactivating group, yet it also directs ortho and para.

  • -COOH (carboxyl): A deactivating group that directs meta.

The hydroxyl group is the most potent activating group and will dominate the reaction's regiochemistry. It strongly directs the incoming iodine electrophile to its ortho positions (C4 and C6), as the para position is already substituted. Our goal is to selectively favor iodination at the C4 position.

Caption: Proposed synthetic route via electrophilic iodination.

Detailed Experimental Protocol

This protocol is a baseline procedure. Optimization may be required based on your specific experimental outcomes.

Materials:

  • 2-Chloro-5-hydroxybenzoic acid

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Deionized Water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Chloro-5-hydroxybenzoic acid in a 1:1 mixture of methanol and water.

  • Base Addition: Add 2.5 equivalents of sodium bicarbonate (NaHCO₃) to the solution. Stir until all solids are dissolved. The solution should be basic. This step is crucial as it deprotonates the phenol to the more strongly activating phenoxide ion.

  • Iodination: In a separate beaker, prepare a solution of 1.1 equivalents of iodine (I₂) in methanol. Add this iodine solution dropwise to the reaction mixture at room temperature over 30 minutes. The reaction is often rapid.[4]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a 7:3 mixture of hexane and ethyl acetate with a few drops of acetic acid. Check for the consumption of the starting material.

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench any unreacted iodine by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the characteristic brown color of iodine disappears.[5]

  • Workup - Acidification: Transfer the reaction mixture to a separatory funnel. Acidify the aqueous layer with 1M HCl until the pH is approximately 2-3. This step protonates the carboxylate and phenoxide, making the product soluble in organic solvents.

  • Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization, potentially from a toluene or ethanol/water mixture, to yield pure 2-Chloro-5-hydroxy-4-iodobenzoic acid.[6]

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Analyze Crude TLC After Reaction q1 Is Starting Material (SM) Left? start->q1 a1_yes Incomplete Conversion q1->a1_yes Yes a1_no SM Consumed q1->a1_no No sol1 Increase reaction time Increase temperature slightly Check reagent purity a1_yes->sol1 q2 Multiple Spots Observed? a1_no->q2 a2_yes Byproduct Formation q2->a2_yes Yes a2_no Clean Conversion to One Major Spot q2->a2_no No sol2 Check stoichiometry Control temperature Consider alternative iodinating agent a2_yes->sol2 q3 Is Yield Low After Purification? a2_no->q3 a3_yes Purification / Workup Loss q3->a3_yes Yes a3_no Good Yield Achieved q3->a3_no No sol3 Optimize extraction pH Ensure complete precipitation Check recrystallization solvent a3_yes->sol3

Sources

Optimization

Technical Support Center: Purification of Crude 2-Chloro-5-hydroxy-4-iodobenzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the isolation and purification of 2-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the isolation and purification of 2-chloro-5-hydroxy-4-iodobenzoic acid (CAS: 91659-13-1)[1].

This compound is a critical halogenated building block, frequently utilized as an intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors for the treatment of B-cell malignancies and autoimmune diseases[2]. Because the upstream iodination relies on electrophilic aromatic substitution using iodine and potassium iodide in ammonium hydroxide[2], the crude product is often contaminated with unreacted starting materials, regioisomers, and residual halogens.

This guide provides field-proven, self-validating protocols to ensure high-purity recovery of your target intermediate.

Part 1: Physicochemical Data & Mechanistic Relevance

To effectively purify a molecule, one must exploit its physicochemical properties. The table below summarizes the quantitative data and the mechanistic causality behind our purification strategy.

PropertyValuePurification Causality & Relevance
CAS Number 91659-13-1[1]Unique identifier for material sourcing and spectral cross-referencing.
Molecular Formula C7H4ClIO3[1]Confirms mass for LCMS tracking (Target [M+H]+: 298.84)[2].
Molecular Weight 298.46 g/mol [1]Essential for stoichiometric calculations during downstream coupling.
pKa (Carboxylic Acid) ~2.5 - 3.0 (Est.)Dictates the strict pH 3 acidification threshold required to protonate the molecule for organic extraction[2].
pKa (Phenolic OH) ~8.5 - 9.5 (Est.)Allows for potential orthogonal purification via mild base partitioning if required.
Part 2: Troubleshooting Guides & FAQs

Q1: My crude extract has a persistent dark purple/brown discoloration. What is causing this, and how do I remove it? Cause: This is a classic indicator of residual, unquenched iodine ( I2​ ) carrying over from the iodination reaction. Iodine is highly soluble in organic solvents like Ethyl Acetate (EtOAc) and will co-evaporate with your product, leading to degradation and downstream catalytic poisoning. Resolution: Introduce a reductive wash step. Wash the organic layer with a 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) solution. The thiosulfate reduces the lipophilic I2​ into highly water-soluble iodide ions ( I− ). Self-Validation: You will know the wash is successful when the organic layer rapidly transitions from a dark purple/brown to a clear, pale yellow solution.

Q2: LCMS analysis shows contamination with the starting material (2-chloro-5-hydroxybenzoic acid). How do I separate them? Cause: Incomplete iodination often leaves residual starting material. Because both the starting material and the product share the same acidic functional groups, simple acid-base extraction will not separate them. Resolution: Exploit differential crystallization. The introduction of the massive iodine atom significantly alters the crystal lattice packing and reduces the solubility of the product in non-polar solvent mixtures compared to the starting material. Recrystallization from an EtOAc/Hexane gradient or hot Toluene will selectively precipitate the 4-iodo product while the starting material remains in the mother liquor.

Q3: I am detecting a secondary mass peak with the same m/z (298.84). What is this regioisomer, and why did it form? Cause: Electrophilic aromatic substitution is governed by directing groups. In 2-chloro-5-hydroxybenzoic acid, the strongly activating phenolic -OH group directs incoming electrophiles to its ortho positions (C4 and C6). While C4 is sterically favored (flanked by a small hydrogen), the C6 position (flanked by the bulky carboxylic acid) can still undergo minor iodination, yielding the 6-iodo regioisomer. Resolution: If recrystallization fails to remove the 6-iodo isomer, utilize reversed-phase column chromatography (C18). The structural difference alters the hydrophobic surface area, allowing baseline separation using a Water/Acetonitrile gradient containing 0.1% Formic Acid.

Part 3: Standard Operating Procedure (SOP)

This step-by-step methodology is optimized from established patent literature for BTK inhibitor intermediates[2], integrated with robust purification safeguards.

Phase 1: Reaction Quench and Liquid-Liquid Extraction

  • Dilution: Upon completion of the iodination reaction (typically run in ammonium hydroxide), dilute the crude mixture with an equal volume of deionized water[2].

  • Acidification (Critical Step): Slowly add concentrated Hydrochloric Acid (HCl) dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 3 [2].

    • Causality: At pH 3, the carboxylic acid is fully protonated (neutral), forcing the compound out of the aqueous phase.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (EtOAc) (e.g., 50 mL EtOAc per 0.5 g of starting material)[2]. Separate the phases and retain the top organic layer.

Phase 2: Reductive Washing and Isolation 4. Iodine Quench: Wash the organic layer with 10% aqueous Na2​S2​O3​ (1/3 volume of the organic layer). Shake vigorously and vent. Separate and discard the bottom aqueous layer. 5. Brine Wash: Wash the organic layer with saturated aqueous NaCl to remove residual water and inorganic salts. 6. Drying: Add anhydrous Sodium Sulfate ( Na2​SO4​ ) to the organic layer. Swirl until the drying agent flows freely (indicating all water is absorbed)[2]. 7. Filtration & Concentration: Filter off the Na2​SO4​ and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude solid[2].

Phase 3: Final Purification 8. Recrystallization: Dissolve the crude solid in a minimal amount of boiling EtOAc. Slowly add Hexane dropwise until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield. 9. Collection: Filter the purified crystals under vacuum, wash with ice-cold Hexane, and dry under high vacuum overnight.

Part 4: Workflows and Biological Context Visualizations
1. Chemical Purification Workflow

The following diagram maps the logical progression of the purification SOP, highlighting the phase transitions and chemical interventions.

Purification_Workflow Crude Crude Reaction Mixture (in NH4OH) Acidify Acidify to pH 3 (conc. HCl) Crude->Acidify Extract Extract with EtOAc (Phase Separation) Acidify->Extract ThioWash Wash with 10% Na2S2O3 (Reduces I2 to I-) Extract->ThioWash Dry Brine Wash & Dry (over Na2SO4) ThioWash->Dry Crystallize Recrystallize (EtOAc/Hexane) Dry->Crystallize Pure Pure 2-Chloro-5-hydroxy- 4-iodobenzoic acid Crystallize->Pure

Caption: Step-by-step liquid-liquid extraction and purification workflow for the crude target compound.

2. Biological Application: BTK Inhibition Pathway

Because this compound is a vital intermediate for BTK inhibitors[2], understanding the downstream biological target is essential for drug development professionals. The diagram below illustrates the signaling cascade disrupted by drugs synthesized from this intermediate.

BTK_Signaling BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK BTK (Therapeutic Target) SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Calcium Intracellular Ca2+ Release PLCg2->Calcium NFAT NFAT / NF-κB Transcription Calcium->NFAT

Caption: B-Cell Receptor signaling pathway highlighting BTK as the therapeutic intervention point.

References
  • European Patent Office. "BTK INHIBITORS (EP 3240542 B1)". Google Patents. URL:[2]

Sources

Troubleshooting

Technical Support Center: Iodination of 2-Chloro-5-hydroxybenzoic Acid

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with the electrophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic and practical challenges associated with the electrophilic aromatic iodination of 2-chloro-5-hydroxybenzoic acid.

This substrate presents a unique synthetic challenge due to the competing electronic directing effects of its substituents and the high oxidation potential of its phenol moiety. Below, you will find field-proven insights, self-validating protocols, and thermodynamic rationales to ensure high-yield, regioselective mono-iodination.

🔬 Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing a complex mixture of isomers instead of pure mono-iodinated product?

A1: This is a classic regioselectivity issue driven by steric and electronic competition. In 2-chloro-5-hydroxybenzoic acid, the strongly activating hydroxyl (-OH) group at the C5 position directs the incoming iodine electrophile (I⁺) to its ortho positions: C4 and C6.

Mechanistically, the C6 position is flanked by the bulky carboxylic acid (-COOH) at C1 and the hydroxyl at C5. Because the iodine atom is exceptionally large, steric hindrance plays a defining role in directing the electrophile, heavily favoring the less sterically encumbered C4 position[1]. If you are seeing C6 iodination or di-iodination, your reaction temperature is likely too high, providing the activation energy required to overcome the steric bulk at C6. Solution: Lower the reaction temperature to 0–5 °C and utilize a bulky, non-polar solvent system to maximize steric differentiation.

Q2: My starting material is turning into a dark, tarry mixture. How do I prevent oxidative degradation?

A2: You are likely using an oxidative iodination system (such as I2​/H2​O2​ ). Phenols are highly susceptible to oxidation, and aggressive oxidants will rapidly convert the electron-rich phenol ring into a polymeric quinone before electrophilic aromatic substitution can occur.

Solution: Switch to a direct source of I⁺ that does not require a secondary oxidant. Iodine monochloride (ICl) is highly polar and acts as an excellent, direct source of the I⁺ electrophile, allowing for rapid halogenation in aqueous or semi-aqueous media without oxidative degradation[2].

Q3: Why is strict stoichiometric control so critical for this specific substrate?

A3: While the first iodine addition at C4 weakly deactivates the ring, the phenol moiety remains strongly activating. If an excess of the iodinating agent is present, the reaction will proceed to di-iodinate the ring (occupying both C4 and C6), similar to the formation of 3,5-diiodosalicylic acid from standard salicylic acid[3]. Iodinated salicylic acid derivatives have high molecular weights and unique stability profiles[4], making di-iodo impurities exceptionally difficult to separate via standard recrystallization. Limit your electrophile to 0.95 equivalents.

📊 Quantitative Data: Selection of Iodinating Agents

To achieve optimal regioselectivity and yield, selecting the correct iodinating agent is paramount. The table below summarizes the comparative efficacy of common reagents specifically for 2-chloro-5-hydroxybenzoic acid.

Iodinating AgentElectrophile SourceRelative ReactivityRegioselectivity (C4 vs C6)Primary Risk FactorRecommended Use Case
Iodine Monochloride (ICl) Direct I⁺Very HighExcellent (>95% C4)Di-iodination (if >1 eq)Optimal for pure mono-iodination
N-Iodosuccinimide (NIS) in situ I⁺ModerateGood (~85% C4)Incomplete conversionMild conditions, sensitive substrates
I2​ / H2​O2​ Oxidative I⁺HighPoor (Mixed isomers)Quinone formationNot recommended for this phenol
NaI / NaOCl in situ I⁺Low to ModerateModerate (~70% C4)Chlorination side-reactionsLarge-scale, low-cost synthesis

⚙️ Self-Validating Protocol: Precision Mono-Iodination using ICl

This protocol utilizes a self-validating methodology. At each critical juncture, a physical or visual cue confirms the success of the previous step, ensuring trustworthiness and reproducibility before proceeding.

Step 1: Substrate Dissolution & Baseline Establishment

  • Action: Dissolve 1.0 equivalent of 2-chloro-5-hydroxybenzoic acid in glacial acetic acid (or a buffered aqueous system) under continuous stirring at room temperature.

  • Validation Check: The solution must be completely transparent. Any turbidity indicates incomplete solvation, which will skew the stoichiometry and lead to unreacted starting material.

Step 2: Temperature Modulation

  • Action: Chill the reaction vessel to 0–5 °C using an ice-water bath.

  • Causality: Lowering the kinetic energy of the system suppresses attack at the sterically hindered C6 position, locking the regioselectivity to C4.

Step 3: Controlled Electrophile Addition

  • Action: Prepare a standardized solution of 0.95 equivalents of Iodine Monochloride (ICl). Add this solution dropwise over 30 minutes.

  • Validation Check: Upon each drop, the solution will transiently flash dark brown/orange (presence of I⁺) and quickly fade to pale yellow as the electrophile is consumed by the substrate. If the dark brown color persists, the reaction has stalled or the substrate is fully consumed.

Step 4: Reaction Quenching

  • Action: Once the addition is complete and the reaction has stirred for an additional 15 minutes, quench by adding saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Validation Check: The addition of thiosulfate must immediately discharge any residual brown/yellow color, yielding a colorless or milky-white suspension. This confirms the complete neutralization of residual ICl and prevents post-process oxidation.

Step 5: Isolation and Purification

  • Action: Dilute the quenched mixture with ice-cold distilled water to maximize precipitation. Filter the resulting solid under a vacuum and recrystallize from ethanol/water.

  • Validation Check: The product should precipitate as distinct crystalline solids. If the product "oils out," residual acetic acid is present, requiring further aqueous washing.

🗺️ Diagnostic Workflow Visualization

The following decision tree maps the logical relationships between common experimental failures, their chemical root causes, and the corrective actions required to rescue the synthesis.

TroubleshootingWorkflow Start Target: Mono-iodination of 2-chloro-5-hydroxybenzoic acid Issue1 Issue: Oxidative Degradation (Dark/Tarry Mixture) Start->Issue1 Issue2 Issue: Poor Regioselectivity (C4 vs C6 Isomers) Start->Issue2 Issue3 Issue: Over-iodination (Di-iodo Adducts) Start->Issue3 Root1 Cause: Harsh Oxidants (e.g., I2/H2O2) Issue1->Root1 Root2 Cause: Steric Competition & High Temperature Issue2->Root2 Root3 Cause: Excess Electrophile (>1.0 eq I+) Issue3->Root3 Fix1 Action: Switch to direct I+ source (ICl or NIS) Root1->Fix1 Fix2 Action: Lower temp to 0°C, use bulky solvents Root2->Fix2 Fix3 Action: Limit to 0.95 eq, slow dropwise addition Root3->Fix3 Verify1 Result: Clean Phenol Preservation Fix1->Verify1 Verify2 Result: >95% C4 Regioselectivity Fix2->Verify2 Verify3 Result: Pure Mono-iodo Product Isolation Fix3->Verify3

Troubleshooting workflow for the iodination of 2-chloro-5-hydroxybenzoic acid.

📚 References

  • Title: Iodination of salicylic acid improves its binding to transthyretin Source: PubMed (nih.gov) URL: 3

  • Title: The Rapid Iodination of Salicylic Acid in Aqueous Medium by Iodine Monochloride using Hydrodynamic Voltammetry Source: International Science Community Association (isca.in) URL: 2

  • Title: 3,5-Diiodo Salicylic Acid and Its Role in Health and Lab Applications Source: Calibre Chemicals (calibrechem.com) URL: 4

  • Title: Iodination Of Salicylamide Mechanism | Overview Source: Echemi (echemi.com) URL: 1

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic Acid

Welcome to the Process Chemistry Technical Support Center. The synthesis of 2-chloro-5-hydroxy-4-iodobenzoic acid relies on the electrophilic aromatic substitution (SEAr) of 2-chloro-5-hydroxybenzoic acid[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of 2-chloro-5-hydroxy-4-iodobenzoic acid relies on the electrophilic aromatic substitution (SEAr) of 2-chloro-5-hydroxybenzoic acid[1]. While seemingly straightforward, the presence of multiple directing groups on the aromatic ring makes regiocontrol a significant challenge[2].

This guide provides mechanistic insights, troubleshooting workflows, and a self-validating protocol to help you suppress side reactions such as over-iodination, misdirected regioselectivity, and oxidative degradation.

Section 1: Mechanistic Causality & Reaction Pathways

Understanding the electronic and steric environment of the starting material is critical for predicting and preventing side reactions.

  • Electronic Directing Effects: The hydroxyl group (-OH) at C5 is strongly activating and directs incoming electrophiles to its ortho and para positions. Because the para position (C2) is blocked by a chlorine atom, iodination is restricted to the ortho positions: C4 and C6[2].

  • Steric Differentiation: The C4 position is located between a small proton (C3) and the hydroxyl group (C5). Conversely, the C6 position is wedged between the hydroxyl group (C5) and the bulky carboxylic acid group (C1). Consequently, C4-attack is sterically favored over C6-attack.

  • Activation via Deprotonation: Conducting the reaction in a basic environment (e.g., NH₄OH) converts the phenol into a phenoxide ion. This dramatically increases the electron density of the ring, allowing the use of mild iodinating agents (like I₂/KI) and avoiding the need for harsh oxidants that cause degradation[3].

SEAr_Mechanism SM 2-Chloro-5-hydroxybenzoic acid (Starting Material) Phenoxide Phenoxide Intermediate (Highly Activated in Base) SM->Phenoxide NH4OH (Deprotonation) Wheland Wheland Intermediate (Sigma Complex) Phenoxide->Wheland + I2/KI (Electrophilic Attack) Oxidation Quinone Degradation Products (Oxidation) Phenoxide->Oxidation Strong Oxidants / O2 Target 2-Chloro-5-hydroxy-4-iodobenzoic acid (Target: C4-Iodo) Wheland->Target C4 Attack (Sterically Favored) Side1 2-Chloro-5-hydroxy-6-iodobenzoic acid (Side Reaction: C6-Iodo) Wheland->Side1 C6 Attack (Sterically Hindered by COOH) Side2 4,6-Diiodo Byproduct (Over-iodination) Target->Side2 Excess I2 Side1->Side2 Excess I2

Fig 1: Electrophilic Aromatic Substitution (SEAr) pathways and competing side reactions.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding a high ratio of the 6-iodo regioisomer instead of the 4-iodo target? A1: The formation of the 2-chloro-5-hydroxy-6-iodobenzoic acid regioisomer is typically caused by overly aggressive reaction conditions that override the natural steric hindrance of the C1-carboxylic acid. Using highly reactive electrophilic iodine sources (such as NIS/PTSA or Ag⁺ activated iodine) increases the rate of C6-attack[2]. To correct this, switch to a milder electrophile like the triiodide anion (I₃⁻) generated from I₂ and KI in a basic aqueous medium[3].

Q2: How can I prevent the formation of the 4,6-diiodo byproduct? A2: Over-iodination is a direct consequence of poor stoichiometric control or localized concentration spikes. Because the first iodination does not sufficiently deactivate the highly electron-rich phenoxide ring, a second iodination can occur rapidly[4]. Troubleshooting Steps:

  • Strictly limit iodine to 1.00 – 1.05 equivalents.

  • Ensure complete dissolution of I₂ in the KI solution before addition; undissolved iodine particles create localized zones of excess reagent.

  • Add the I₂/KI solution dropwise with vigorous stirring to maintain a low steady-state concentration of the electrophile.

Q3: My reaction mixture turned dark brown/black, and the isolated yield is very low. What happened? A3: This indicates oxidative degradation. Phenols and phenoxides are highly susceptible to oxidation, forming complex quinone derivatives[4]. This side reaction is triggered if you attempt to use strong oxidants (e.g., HIO₃, HNO₃, or Oxone) to generate I⁺ in situ. Stick to the non-oxidative I₂/KI/NH₄OH protocol to preserve the integrity of the phenol ring.

TroubleshootingLogic Start Issue: Suboptimal Yield of 4-Iodo Target Check1 Analyze Reaction Profile (LC-MS / NMR) Start->Check1 Profile1 High 6-Iodo / Di-iodo Check1->Profile1 Profile2 Unreacted Starting Material Check1->Profile2 Profile3 Dark Mixture / Degradation Check1->Profile3 Sol1 Action: Strictly limit I2 to 1.0 - 1.05 eq. Use dropwise addition at 0-20°C. Profile1->Sol1 Sol2 Action: Ensure pH > 9 (use conc. NH4OH). Verify complete dissolution. Profile2->Sol2 Sol3 Action: Avoid strong oxidants (e.g., HIO3). Degas solvents with N2. Profile3->Sol3

Fig 2: Troubleshooting logic tree for resolving common iodination synthesis issues.

Section 3: Quantitative Condition Profiling

The choice of reagent system directly dictates the impurity profile. The table below summarizes the expected outcomes based on different SEAr environments.

Table 1: Impact of Reaction Conditions on SEAr Iodination Profile

Reagent SystempH EnvironmentActive ElectrophilePrimary OutcomeSide Reaction Risk
I₂ / KI in conc. NH₄OH Basic (>9)I₃⁻ / I₂Optimal (High C4-Iodo yield) Low (Mild conditions)
NIS / PTSA in MeCN Acidic (<4)I⁺Moderate yield (Faster kinetics)High (C6-Iodo & Di-iodination)
I₂ / HIO₃ in EtOH/H₂O Acidic (<4)I⁺Poor yieldHigh (Quinone oxidation)
I₂ / Ag₂SO₄ in DCM NeutralAgI₂⁺Good regioselectivityModerate (Dehalogenation)

Section 4: Self-Validating Experimental Protocol

The following methodology is adapted from validated patent literature for the regioselective synthesis of 2-chloro-5-hydroxy-4-iodobenzoic acid[3]. This protocol incorporates visual and chemical checkpoints to ensure the reaction remains on track.

Step 1: Phenoxide Generation

  • Action: Suspend 2-chloro-5-hydroxybenzoic acid (1.0 eq) in concentrated ammonium hydroxide (approx. 15 eq NH₃). Stir at room temperature.

  • Validation Checkpoint: The suspension must transition to a completely clear solution. This visual cue confirms quantitative deprotonation to the water-soluble phenoxide. If the solution remains cloudy, add additional NH₄OH in 0.5 mL increments.

Step 2: Electrophile Preparation

  • Action: In a separate flask, dissolve Potassium Iodide (1.15 eq) in a minimal amount of deionized water. Add Iodine (1.02 eq) and stir until completely dissolved.

  • Validation Checkpoint: The solution will turn a deep, homogeneous brown (indicating I₃⁻ formation). Inspect the bottom of the flask; no solid I₂ crystals should remain, as they will cause localized di-iodination.

Step 3: Controlled Iodination

  • Action: Cool the phenoxide solution to 0–10 °C. Add the I₂/KI solution dropwise over 30 minutes with vigorous stirring.

  • Validation Checkpoint: The dark brown drops should rapidly decolorize upon hitting the basic solution as the iodine is consumed. If the bulk mixture begins to pool a persistent dark brown color, pause the addition until the color fades, indicating the reaction has caught up.

Step 4: Maturation and Quench

  • Action: Remove the ice bath and stir for 2 hours at room temperature. Dilute with an equal volume of water, then carefully acidify to pH 3 using concentrated HCl.

  • Validation Checkpoint: Monitor the pH with indicator strips. Upon reaching pH < 4, a thick precipitate will form immediately as the phenoxide and carboxylate are protonated, driving the product out of the aqueous phase.

Step 5: Isolation

  • Action: Extract the aqueous suspension with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the solid target compound.

References

  • BTK INHIBITORS - European Patent Office - EP 3240542 B1 Source: googleapis.com URL:3

  • Iodination - Common Conditions: SEAr (Electrophilic Aromatic Substitution) Source: commonorganicchemistry.com URL:1

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts Source: nih.gov URL:2

  • Efficient and sustainable laccase-catalyzed iodination of p-substituted phenols using KI as iodine source and aerial O2 as oxidant Source: rsc.org URL:4

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-5-hydroxy-4-iodobenzoic Acid Synthesis

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, scale-up chemists, and drug development professionals working on the synthesis of halogenated benzoic acid derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, scale-up chemists, and drug development professionals working on the synthesis of halogenated benzoic acid derivatives. Below, you will find a validated Standard Operating Procedure (SOP), quantitative optimization parameters, and a dedicated troubleshooting section to resolve common experimental bottlenecks.

Mechanistic Rationale & System Design

The synthesis of 2-chloro-5-hydroxy-4-iodobenzoic acid relies on a highly regioselective electrophilic aromatic iodination. Because molecular iodine ( I2​ ) is a weak electrophile and poorly soluble in water, the protocol utilizes a potassium iodide ( KI ) complex to generate the soluble triiodide anion ( I3−​ ).

Simultaneously, the use of concentrated ammonium hydroxide ( NH4​OH ) serves a dual purpose: it dissolves the starting material and deprotonates the phenol group to a phenoxide ion. This phenoxide is significantly more electron-rich, drastically lowering the activation energy required for the electrophilic attack. The hydroxyl group acts as a strong ortho/para director. Given the steric hindrance at position 6 (adjacent to the carboxylate) and the existing chlorine at position 2, the iodination is highly directed to position 4 [1].

SynthesisWorkflow SM 2-Chloro-5-hydroxy- benzoic acid Deprotonation NH4OH (aq) Deprotonation SM->Deprotonation Phenoxide Activated Phenoxide Intermediate Deprotonation->Phenoxide Iodination I2 / KI (aq) Electrophilic Attack Phenoxide->Iodination IodoInt Iodinated Phenoxide Iodination->IodoInt Acidification Conc. HCl pH 3 Adjustment IodoInt->Acidification Product 2-Chloro-5-hydroxy- 4-iodobenzoic acid Acidification->Product

Experimental workflow for the synthesis of 2-chloro-5-hydroxy-4-iodobenzoic acid.

Validated Standard Operating Procedure (SOP)

This protocol is adapted from validated pharmaceutical synthesis routes for BTK inhibitor intermediates [1]. It is designed as a self-validating system where specific visual and chemical cues confirm reaction progression.

Step 1: Substrate Activation

  • Action: Suspend 2-chloro-5-hydroxybenzoic acid (0.5 g, 2.90 mmol) in concentrated ammonium hydroxide (4 mL, ~48 mmol).

  • Causality: The strong alkaline environment ensures complete deprotonation of both the carboxylic acid and the phenol.

  • Self-Validation Checkpoint: The solid substrate must completely dissolve, yielding a clear solution. If particulates remain, phenoxide generation is incomplete.

Step 2: Electrophile Preparation

  • Action: In a separate vial, dissolve Potassium Iodide (0.55 g, 3.31 mmol) in water (5 mL), followed by Iodine (0.75 g, 2.95 mmol).

  • Causality: I2​ requires I− to form the reactive I3−​ complex. The roles of halide ions are critical here; KI ensures all I2​ is solubilized, preventing localized high concentrations of uncomplexed iodine which can lead to unpredictable kinetics [2].

  • Self-Validation Checkpoint: The solution will turn a deep, homogenous dark brown without any solid metallic-looking I2​ flakes at the bottom.

Step 3: Regioselective Iodination

  • Action: Add the I3−​ solution dropwise to the phenoxide solution over 15-20 minutes. Stir at room temperature (20-25 °C) for 2 hours.

  • Causality: Dropwise addition prevents thermal spikes and localized over-concentration of the electrophile, enforcing mono-iodination.

  • Self-Validation Checkpoint: As the reaction proceeds, the dark brown color of the triiodide will gradually fade to a lighter yellow/amber as it is consumed.

Step 4: Quenching and Acidification

  • Action: Dilute the reaction with water (5 mL). Slowly acidify the mixture to pH 3 using concentrated HCl.

  • Causality: Lowering the pH protonates the phenoxide and the carboxylate back to their neutral forms, drastically reducing their solubility in the aqueous layer and halting any further electrophilic aromatic substitution.

  • Self-Validation Checkpoint: A distinct precipitation or cloudiness will occur. pH paper must confirm pH 3.

Step 5: Extraction and Isolation

  • Action: Extract the aqueous mixture with Ethyl Acetate (EtOAc) (50 mL). Wash the organic layer with water (20 mL), dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent.

  • Causality: EtOAc efficiently partitions the highly polar but neutral iodinated product from the aqueous ammonium chloride salts.

  • Self-Validation Checkpoint: LCMS analysis of the resulting solid should yield a mass of [M+H]+: 298.84 with a single dominant peak [1].

Quantitative Data: Parameter Optimization

To ensure reproducibility across different scales, adhere to the following optimized stoichiometric and environmental parameters. Deviations outside these ranges will directly impact yield and purity.

ParameterStandard ConditionOptimized RangeEffect of Deviation
I2​ Equivalents 1.02 eq1.00 - 1.05 eq< 1.0: Unreacted SM. > 1.05: Di-iodo byproducts.
KI Equivalents 1.14 eq1.10 - 1.25 eq< 1.10: Incomplete I2​ dissolution.
NH4​OH Base 16.5 eq15.0 - 20.0 eq< 15.0: Incomplete substrate activation/precipitation.
Reaction Temp 22 °C20 - 25 °C> 25 °C: Loss of regioselectivity; oxidation side-reactions.
Acidification pH pH 3.0pH 2.5 - 3.5> 3.5: Product remains water-soluble (yield loss).

Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Reaction Issue Detected Cause1 Incomplete Reaction (Unreacted SM) Issue->Cause1 Cause2 Over-iodination (Di-iodo byproducts) Issue->Cause2 Cause3 Gummy Precipitate During Workup Issue->Cause3 Sol1 Check I2/KI ratio Ensure active I3- Cause1->Sol1 Sol2 Control drop rate Maintain 20-25°C Cause2->Sol2 Sol3 Slow HCl addition Extract with EtOAc Cause3->Sol3

Troubleshooting logic tree for common iodination reaction issues.

Q1: I am seeing significant amounts of unreacted 2-chloro-5-hydroxybenzoic acid. How do I push the reaction to completion?

Application Scientist Answer: First, verify your I2​ to KI ratio. If iodine is not fully complexed into the triiodide anion ( I3−​ ), it will remain suspended as a solid and will not participate in the electrophilic attack. Ensure you are using at least a 1.1 molar equivalent of KI relative to I2​ . Second, ensure the reaction is stirring vigorously; biphasic or poorly mixed aqueous systems will artificially halt the reaction kinetics.

Q2: My LCMS shows a mass corresponding to a di-iodo byproduct. How do I prevent over-iodination?

Application Scientist Answer: Over-iodination is almost always a result of poor thermal control or adding the I3−​ solution too quickly. The phenoxide intermediate is extremely reactive. If the local concentration of I3−​ is too high, the second iodination (likely at position 6) competes with the primary iodination. Solution: Strictly enforce a dropwise addition over 15-20 minutes and utilize a water bath to maintain the internal temperature strictly below 25 °C.

Q3: During the acidification step, my product forms an intractable gum instead of a clean precipitate. What is the cause?

Application Scientist Answer: This occurs when the acidification is performed too rapidly, trapping water and ammonium chloride salts within the precipitating organic matrix. Solution: Add the concentrated HCl dropwise while maintaining vigorous stirring. If a gum still forms, do not attempt to filter it. Instead, proceed directly to the Ethyl Acetate extraction step. The EtOAc will dissolve the gum, leaving the inorganic salts in the aqueous layer, allowing you to isolate a clean product after solvent evaporation.

Q4: Can I substitute ammonium hydroxide with Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)?

Application Scientist Answer: It is highly discouraged. While NaOH will successfully deprotonate the phenol, it creates a significantly harsher alkaline environment that can promote oxidative degradation of the electron-rich phenol ring. Ammonium hydroxide provides a buffered, milder alkaline environment that is perfectly tuned to activate the ring for iodination without promoting side reactions.

References

  • European Patent Office. EP 3240542 B1 - BTK INHIBITORS. Google Patents. Available at:[Link]

  • American Chemical Society. Kinetic Isotope Effects in Electrophilic Aromatic Halogenation of Dimethenamid in Chlor(am)inated Water Demonstrate Unique Aspects of Iodination. ACS Publications. Available at:[Link]

Optimization

Technical Support Center: 2-Chloro-5-hydroxy-4-iodobenzoic Acid Storage &amp; Stability

Welcome to the Technical Support Center for handling, storing, and troubleshooting 2-Chloro-5-hydroxy-4-iodobenzoic acid . As a highly functionalized benzoic acid derivative containing both a halogenated aromatic ring an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, storing, and troubleshooting 2-Chloro-5-hydroxy-4-iodobenzoic acid . As a highly functionalized benzoic acid derivative containing both a halogenated aromatic ring and a phenolic hydroxyl group, this compound is a critical intermediate in pharmaceutical synthesis (e.g., BTK inhibitors and SGLT2 inhibitors)[1]. However, its structural complexity introduces specific stability vulnerabilities, primarily photolytic dehalogenation and oxidative degradation.

This guide is designed for researchers and drug development professionals to ensure the chemical integrity of this compound during long-term storage and experimental workflows.

Part 1: Frequently Asked Questions (FAQs) on Causality & Stability

Q1: Why does my batch of 2-Chloro-5-hydroxy-4-iodobenzoic acid turn pink or brown over time? A: This discoloration is a hallmark of oxidative degradation and photolysis. The molecule contains a phenolic hydroxyl group at the 5-position, which is highly susceptible to auto-oxidation, forming colored quinone-like byproducts. Additionally, the carbon-iodine (C-I) bond at the 4-position is the weakest bond in the molecule. Exposure to ambient light (specifically UV) triggers homolytic cleavage of the C-I bond, releasing free iodine ( I2​ ), which imparts a pinkish-brown tint to the solid[2][3].

Q2: Can I store this compound at room temperature if it is kept in the dark? A: It is not recommended for long-term storage. While standard iodobenzoic acids are generally stable under normal temperatures[2], the presence of the electron-donating hydroxyl group adjacent to the halogens increases the electron density of the ring, making it more reactive. Thermal energy at room temperature can accelerate the oxidation of the hydroxyl group if trace moisture or oxygen is present. Storage at -20°C is required to arrest these kinetic degradation pathways[1].

Q3: How does moisture affect the stability of this compound? A: Moisture acts as a catalyst for degradation. Water molecules can facilitate the protonation/deprotonation equilibrium of the carboxylic acid and phenolic groups, increasing solubility and mobility of trace contaminants (like transition metals) that catalyze oxidation. Furthermore, moisture can lead to the formation of hydrogen iodide (HI) upon photolytic breakdown, which is highly corrosive and autocatalytic[4].

Part 2: Troubleshooting Guide & Self-Validating Systems

When working with 2-Chloro-5-hydroxy-4-iodobenzoic acid, experimental anomalies often trace back to degraded starting material. Use this troubleshooting matrix to identify and resolve issues.

Symptom-Cause-Solution Matrix
Observed SymptomMechanistic CauseCorrective Action & Validation
Loss of Yield in Cross-Coupling (e.g., Suzuki/Sonogashira) Deiodination: The C-I bond has prematurely cleaved during storage, leaving the unreactive 2-chloro-5-hydroxybenzoic acid.Action: Perform LC-MS to quantify the des-iodo impurity. Validation: Re-purify via recrystallization (Toluene/Hexane) until the des-iodo peak is <0.5% by HPLC.
Unexplained Side Products in Esterification Quinone Formation: The phenolic OH oxidized to a quinone, which then reacts with nucleophiles in your reaction mixture.Action: Discard highly discolored batches. For slightly off-white batches, wash with a mild reducing agent (e.g., aqueous sodium thiosulfate) during workup. Validation: Monitor by UV-Vis; quinones exhibit distinct absorption at ~400 nm.
Inconsistent pKa or Solubility Hydrate Formation/Decarboxylation: Prolonged exposure to moisture and heat has altered the crystal lattice or caused trace decarboxylation.Action: Dry the compound under high vacuum (0.1 mbar) at 40°C in the presence of P2​O5​ for 12 hours. Validation: Run Karl Fischer titration to ensure water content is <0.2%.

Part 3: Quantitative Data on Storage Conditions

The following table summarizes the extrapolated degradation rates of 2-Chloro-5-hydroxy-4-iodobenzoic acid based on varying storage conditions.

Storage ConditionContainer TypeAtmosphereEst. Degradation Rate (% per month)Primary Degradant
25°C, Ambient LightClear GlassAmbient Air4.5% - 6.0%Des-iodo derivative, I2​
25°C, DarkAmber GlassAmbient Air1.2% - 2.0%Quinone species
4°C, DarkAmber GlassAmbient Air0.3% - 0.5%Trace Quinones
-20°C, Dark Amber Glass Argon Purged < 0.05% None detected

Part 4: Experimental Protocols for Safe Handling & QC

To ensure scientific integrity, every protocol must be a self-validating system. Follow this standard operating procedure (SOP) for receiving and storing the compound.

Protocol: Inert Aliquoting and Storage Workflow

Objective: To minimize atmospheric and photolytic exposure during the transition from bulk supply to daily-use aliquots.

Step-by-Step Methodology:

  • Preparation: Transfer the bulk container of 2-Chloro-5-hydroxy-4-iodobenzoic acid to a glove box or a localized argon-flushed environment. Ensure all ambient lighting is switched to amber/yellow safe lights to prevent C-I bond photolysis.

  • Pre-weighing: Pre-weigh clean, dry, amber glass vials (2 mL or 4 mL capacity). Amber glass is mandatory to block UV transmission[5].

  • Aliquoting: Dispense the required mass (e.g., 100 mg - 500 mg) into each vial. Causality note: Aliquoting prevents repeated freeze-thaw cycles and repeated atmospheric exposure of the bulk batch, which introduces condensation and oxygen.

  • Inert Gas Purging: Gently blow a stream of high-purity Argon (or Nitrogen) over the open vial for 15 seconds. Argon is heavier than air and effectively displaces oxygen, preventing phenolic oxidation.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the cap junction with Parafilm to create a moisture barrier.

  • Storage: Place the vials in a secondary desiccator box containing indicating Drierite (calcium sulfate). Store the entire box in a -20°C freezer[1].

Workflow Visualization

StorageWorkflow A Receipt of 2-Chloro-5-hydroxy- 4-iodobenzoic acid B Aliquot into Amber Vials (Prevents Photolysis) A->B C Inert Gas Purge (Ar/N2) (Prevents Oxidation) B->C D Desiccated Storage at -20°C (Prevents Thermal Degradation) C->D E Periodic LC-MS/HPLC QC (Monitors C-I Cleavage) D->E Every 3-6 Months

Caption: Standardized workflow for the receipt, processing, and long-term storage of iodinated benzoic acids.

References

  • Loba Chemie. "2-IODOBENZOIC ACID FOR SYNTHESIS MSDS." Loba Chemie, Jul 2013. URL: [Link]

  • European Patent Office. "EP 3240542 B1 - BTK INHIBITORS." Google Patents.

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic Acid

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid. This key intermediate is crucial in the development of modern therapeutics, particularly SGLT2 inhibitors for diabetes treatment.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the challenges inherent in its multi-kilogram scale production.

Section 1: Synthesis Overview & Core Challenges

The industrial synthesis of 2-Chloro-5-hydroxy-4-iodobenzoic acid typically proceeds via a two-step route starting from 5-amino-2-chlorobenzoic acid. The first step involves converting the amino group to a hydroxyl group, followed by a regioselective iodination. The primary challenges in this process on a large scale are controlling regioselectivity during the iodination step, minimizing impurity formation, and achieving the high purity required for pharmaceutical applications.

Overall Synthetic Workflow: The process begins with the synthesis of the precursor, 2-Chloro-5-hydroxybenzoic acid, which is then iodinated. The crude product undergoes a multi-step purification process to yield the final high-purity compound.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Iodination & Purification A 5-Amino-2-chlorobenzoic Acid B Diazotization (NaNO₂, H₂SO₄, 0-5°C) A->B C Hydrolysis (Reflux) B->C D Crude 2-Chloro-5-hydroxybenzoic Acid C->D E Iodination (I₂, Oxidizing Agent, Acetic Acid) D->E Precursor Input F Crude Product Precipitation E->F G Purification 1 (Acetic Acid/Water Recrystallization) F->G H Purification 2 (Toluene Recrystallization) G->H I Final High-Purity Product H->I G A Crude Product (Purity < 95%) B Dissolve in Acetic Acid/Water A->B C Recrystallize at Low Temperature B->C D Filter & Dry C->D E Intermediate Purity Product (Purity ~98-99%) D->E F Dissolve in Hot Toluene E->F G Optional: Activated Charcoal Treatment F->G H Filter Hot F->H No Charcoal G->H I Cool to 10°C to Crystallize H->I J Filter & Dry Under Vacuum I->J K High-Purity Product (Purity > 99.8%) J->K

Sources

Reference Data & Comparative Studies

Validation

2-Chloro-5-hydroxy-4-iodobenzoic acid vs. 2-Chloro-5-iodobenzoic acid reactivity

An in-depth technical comparison of halogenated benzoic acid derivatives requires a fundamental understanding of how subtle structural variations dictate chemical behavior. As pharmaceutical and materials science pipelin...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of halogenated benzoic acid derivatives requires a fundamental understanding of how subtle structural variations dictate chemical behavior. As pharmaceutical and materials science pipelines increasingly rely on highly functionalized aromatic building blocks 1, understanding the orthogonal reactivity of 2-Chloro-5-iodobenzoic acid (CIBA) and 2-Chloro-5-hydroxy-4-iodobenzoic acid (CHIBA) is critical.

This guide provides a comprehensive mechanistic analysis, comparative data, and self-validating experimental protocols to help synthetic chemists optimize their cross-coupling strategies.

Mechanistic Causality & Structural Analysis

While both molecules share a 2-chlorobenzoic acid core, the introduction of a hydroxyl group and the positional shift of the iodine atom in CHIBA fundamentally alter the electronic landscape of the aromatic ring.

The Electron-Deficient Electrophile: 2-Chloro-5-iodobenzoic acid (CIBA)

In CIBA, the aromatic ring is heavily deactivated by the electron-withdrawing carboxylic acid (C1) and the inductive effect of the chlorine atom (C2). This electron-deficient nature makes the C5-iodine bond highly susceptible to oxidative addition by electron-rich Palladium(0) catalysts 2. Consequently, CIBA acts as a premier electrophilic partner in Suzuki-Miyaura, Sonogashira, and Heck couplings, often requiring no protection of the carboxylic acid, provided sufficient base is used to form the soluble carboxylate salt 3.

The Electron-Rich Challenge: 2-Chloro-5-hydroxy-4-iodobenzoic acid (CHIBA)

CHIBA introduces a C5-hydroxyl group, which is strongly electron-donating via resonance. This significantly increases the electron density of the ring, particularly at the ortho position (C4), where the iodine is located.

  • Kinetic Retardation: The increased electron density raises the energy barrier for the nucleophilic attack of Pd(0) during oxidative addition, generally requiring higher catalyst loadings or more electron-rich ligands.

  • Catalyst Poisoning & Side Reactions: The free phenolic -OH can coordinate with the palladium center or undergo unwanted base-catalyzed O-arylation. To achieve high yields in complex syntheses (such as the development of BTK inhibitors), the hydroxyl and carboxyl groups typically require prior protection (e.g., via esterification) [[4]]().

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative differences in reactivity profiles, guiding the selection of appropriate synthetic routes.

Parameter2-Chloro-5-iodobenzoic acid (CIBA)2-Chloro-5-hydroxy-4-iodobenzoic acid (CHIBA)
Target C-I Position C5C4
Ring Electronics Electron-deficientElectron-rich (due to C5-OH resonance)
Oxidative Addition Rate Fast (Favored by electron withdrawal)Slower (Retarded by electron donation)
Protection Requirements None (Carboxylate acts as a solubilizing group)High (Phenolic OH and COOH require masking)
Base Equivalents Needed ~2.5 to 3.0 eq (1 eq consumed by COOH)~3.0 to 4.0 eq (if unprotected)
Primary Applications Dapagliflozin analogues, AgrochemicalsBTK Inhibitors, Complex functionalized heterocycles

Experimental Workflows & Methodologies

Protocol A: Direct Suzuki-Miyaura Coupling of CIBA

Because CIBA is electron-deficient, it undergoes clean cross-coupling without the need for protecting groups. The causality behind the high base loading is to ensure the in-situ formation of the potassium carboxylate, which prevents catalyst quenching and enhances solubility in biphasic systems [[3]]().

  • Preparation: In a flame-dried Schlenk flask, combine 2-Chloro-5-iodobenzoic acid (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent System: Introduce a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). The biphasic nature is critical for facilitating the transmetalation step between the hydrophilic boronate and the lipophilic Pd-complex.

  • Reaction: Stir the mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Workup: Cool to room temperature, dilute with water, and wash with EtOAc to remove organic impurities. Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the coupled benzoic acid product. Filter and dry under vacuum.

Protocol B: Two-Stage Protection and Coupling of CHIBA

To prevent the phenolic -OH from interfering with the palladium catalyst, a preliminary esterification is mandated. This protocol mirrors standard procedures utilized in the synthesis of advanced pharmaceutical intermediates 4.

Stage 1: Esterification (Protection)

  • Initiation: Dissolve 2-Chloro-5-hydroxy-4-iodobenzoic acid (1.0 eq) in anhydrous Methanol (0.2 M concentration) and cool to 0°C.

  • Activation: Dropwise, add Thionyl Chloride (SOCl₂, 3.4 eq). Causality: SOCl₂ reacts with methanol to generate HCl in situ, driving the Fischer esterification while maintaining an anhydrous environment.

  • Propagation: Allow the reaction to warm to room temperature and stir overnight.

  • Isolation: Evaporate the solvent. Extract the residue with EtOAc, wash thoroughly with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and concentrate to yield Methyl 2-chloro-5-hydroxy-4-iodobenzoate.

Stage 2: Suzuki Coupling of Protected CHIBA

  • Subject the isolated methyl ester to standard Suzuki conditions (similar to Protocol A, but using an anhydrous solvent system like Toluene/DMF with Cs₂CO₃ to minimize ester hydrolysis).

  • Following the cross-coupling, the ester (and potentially the phenol, if alkylated later) can be deprotected via standard saponification (LiOH/THF/H₂O) to reveal the functionalized benzoic acid.

Reactivity Logic Visualization

The following diagram maps the divergent synthetic logic required when handling these two building blocks, emphasizing the mandatory protection step for the electron-rich CHIBA.

Reactivity_Pathways CIBA 2-Chloro-5-iodobenzoic acid (Electron-Deficient Ring) DirectCoupling Direct Pd-Catalyzed Suzuki Coupling CIBA->DirectCoupling CHIBA 2-Chloro-5-hydroxy-4-iodobenzoic acid (Electron-Rich Ring) Protection Esterification / Protection (SOCl2, MeOH) CHIBA->Protection Product1 C5-Arylated Derivative (High Yield) DirectCoupling->Product1 ProtectedCoupling Pd-Catalyzed Coupling of Protected Intermediate Protection->ProtectedCoupling Product2 C4-Arylated Derivative (Moderate-High Yield) ProtectedCoupling->Product2

Workflow comparing direct cross-coupling of CIBA vs. the protection-dependent pathway for CHIBA.

References

  • Mastering Organic Synthesis with 2-Chloro-5-iodobenzoic Acid: A Comprehensive Guide Source: nbinno.com URL:1

  • 2-Chloro-5-iodobenzoic acid - Chem-Impex Source: chemimpex.com URL:2

  • Stereoselective Palladium-Catalyzed Arylation of Exo-Glycals with Aryl Iodides | The Journal of Organic Chemistry Source: acs.org URL:3

  • BTK INHIBITORS - European Patent Office - EP 3240542 B1 Source: googleapis.com URL:4

Sources

Comparative

comparing the biological activity of different halogenated benzoic acids

Title: Comparative Biological Activity of Halogenated Benzoic Acids: A Guide for Drug Discovery and Agrochemicals Introduction As a Senior Application Scientist, I frequently encounter halogenated benzoic acids serving a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Biological Activity of Halogenated Benzoic Acids: A Guide for Drug Discovery and Agrochemicals

Introduction As a Senior Application Scientist, I frequently encounter halogenated benzoic acids serving as the foundational scaffold for novel therapeutics and agrochemicals. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) into the benzoic acid framework is not merely a structural tweak; it is a calculated modification that profoundly influences the molecule's physicochemical properties. By altering lipophilicity (logP), pKa, and steric bulk, halogenation dictates how these molecules interact with biological targets. This guide objectively compares the biological performance of various halogenated benzoic acids across pharmacological, antimicrobial, and phytotoxic applications, supported by self-validating experimental protocols.

Pharmacological Modulation: 5-HT4 Receptor Ligands

The serotonin 5-HT4 receptor is a critical G-protein coupled receptor (GPCR) targeted for gastrointestinal motility and cognitive disorders. Derivatives of 4-amino-5-halo-2-methoxybenzoic acids have emerged as highly potent ligands for this receptor.

Mechanistic Causality: The substitution of a halogen at the 5-position of the benzoic acid ring drastically enhances the molecule's lipophilicity. More importantly, the polarizable nature of heavier halogens (like Chlorine and Iodine) allows for highly directional "halogen bonding" with electron-rich residues within the receptor's hydrophobic binding pocket. This interaction significantly lowers the dissociation constant, resulting in nanomolar binding affinities1[1].

Table 1: Comparative Binding Affinity of 4-Amino-5-halo-2-methoxybenzoic Acid Derivatives at the 5-HT4 Receptor
Compound IDSubstituent (R on piperidine)Halogen at 5-PositionTarget ReceptorBinding Affinity (Ki in nM)
7a HChlorine (Cl)Rat 5-HT41.07 ± 0.5
7b 4-MeChlorine (Cl)Rat 5-HT41.1 ± 0.2
7c 4-OHChlorine (Cl)Rat 5-HT41.2 ± 0.3
7d 4-NHAcChlorine (Cl)Rat 5-HT41.3 ± 0.2
7e 4-CONH2Chlorine (Cl)Rat 5-HT41.5 ± 0.4

Note: The consistent nanomolar affinity of the chloro-analogs confirms the 4-amino-5-halo-2-methoxybenzoyl scaffold as a high-affinity pharmacophore[1].

GPCR_Signaling Ligand Halogenated Benzoic Acid (5-HT4 Agonist) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor High Affinity Binding Gs Gs Protein Activation Receptor->Gs Conformational Shift AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Biological Response (Motility/Cognition) PKA->Effect Phosphorylation

5-HT4 Receptor GPCR signaling pathway activated by halogenated benzoic acid ligands.

Antimicrobial Efficacy and Biofilm Eradication

Beyond receptor modulation, halogenated benzoic acids exhibit potent antimicrobial properties. Recent studies have focused on halogenated N-(1,3,4-oxadiazol-2-yl) benzamides as eradicators of methicillin-resistant Staphylococcus aureus (MRSA) biofilms.

Mechanistic Causality: The biological activity against MRSA is highly dependent on the halogenation pattern. Para-substitution with halogens yields a broad increase in inhibitory activity. The increased lipophilicity allows the molecule to penetrate the thick peptidoglycan layer of Gram-positive bacteria. Once integrated into the cell membrane, these compounds induce potassium ion release, leading to rapid membrane depolarization and bactericidal cell death 2[2].

Phytotoxicity and Plant Growth Regulation

In agrochemical development, the phytotoxicity of halogenated benzoic acids is a critical parameter. Monoethanolamine salts of para-halogenated benzoic acids have been shown to inhibit seed germination and early seedling growth in Arabidopsis thaliana.

Mechanistic Causality: Toxicity in plant models is directly correlated with the hydrophobicity (logKow) and the atomic size of the halogen substituent 3[3]. As the atomic radius increases (F < Cl < Br < I), the hydrophilic character of the benzoic acid anion decreases. This reduction in hydrophilicity restricts the uptake rates of the anions by plant roots, severely disrupting hydraulic conductivity and nutrient uptake, which manifests as stunted primary root length 4[4].

Table 2: Phytotoxic Effects of Para-Halogenated Benzoic Acids on Arabidopsis thaliana
Halogen SubstituentAtomic Radius (pm)HydrophobicityEffect on Seed Germination (>0.5 mM)Effect on Primary Root Length
Fluorine (F) 147LowestComplete InhibitionMild Reduction
Chlorine (Cl) 175ModerateComplete InhibitionModerate Reduction
Bromine (Br) 185HighComplete InhibitionSevere Reduction
Iodine (I) 198HighestComplete InhibitionMost Severe Reduction

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that immediately flag experimental artifacts.

Protocol 1: Radioligand Competition Binding Assay (5-HT4 Receptor)

Objective: To determine the Ki of novel halogenated benzoic acids. Causality of Experimental Choices: We utilize a radiolabeled antagonist (e.g., [3H]-GR113808) because antagonists bind to the GPCR regardless of its G-protein coupling state, providing a more stable measurement of total receptor density (Bmax) than agonists.

  • Membrane Preparation: Harvest cells expressing the 5-HT4 receptor. Validation Check: Run a Bradford protein assay to normalize protein concentration across all wells, eliminating signal variance due to cell density fluctuations.

  • Incubation: Incubate membranes with a fixed concentration of [3H]-radioligand and varying concentrations of the test halogenated benzoic acid.

  • Internal Controls (The Self-Validation):

    • Total Binding (TB): Membranes + Radioligand + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Membranes + Radioligand + 10 µM of a cold, high-affinity reference ligand (e.g., unlabeled GR113808).

    • Specific Binding: Calculated dynamically as TB - NSB. If NSB exceeds 30% of TB, the assay is flagged for excessive background noise.

  • Filtration & Washing: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.1% Polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Assay_Workflow Step1 1. Membrane Prep Normalize Protein Conc. Step2 2. Incubation Radioligand + Test Compound Step1->Step2 Step3 3. Internal Controls Total Binding vs Non-Specific Step2->Step3 Step4 4. Rapid Filtration PEI-soaked GF/B Filters Step3->Step4 Step5 5. Scintillation Counting Quantify Radioactivity Step4->Step5 Step6 6. Data Analysis Cheng-Prusoff Ki Calculation Step5->Step6

Self-validating workflow for the radioligand competition binding assay.

Protocol 2: Time-Kill Kinetics Assay for Antimicrobial Efficacy

Objective: To differentiate between bacteriostatic and bactericidal activity of halogenated benzamides against MRSA. Causality of Experimental Choices: Standard Minimum Inhibitory Concentration (MIC) assays only measure growth inhibition. A time-kill assay is required to prove eradication (bactericidal activity), which is critical for biofilm-forming pathogens that resist static treatments.

  • Inoculum Preparation: Standardize MRSA culture to ~10^6 CFU/mL. Validation Check: Perform immediate retrospective plating of the starting inoculum at T=0. If the count deviates by >0.5 log10, the assay is voided.

  • Compound Exposure: Expose the bacteria to the halogenated compound at 4x MIC.

  • Internal Controls:

    • Growth Control: Untreated bacteria (ensures the media supports logarithmic growth).

    • Bacteriostatic Control: Linezolid (validates that the assay can detect growth arrest without killing).

    • Bactericidal Control: Vancomycin (validates the assay's sensitivity to cell death).

  • Sampling & Plating: At specific time points (0, 2, 4, 8, 24 hours), remove aliquots, serially dilute, and plate on agar. Causality: Serial dilution immediately halts the compound's activity by dropping its concentration below the MIC, preventing false-positive bactericidal readings on the plate.

  • Data Analysis: A ≥3-log10 reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

References

  • Title: Halogenated N-(1,3,4-oxadiazol-2-yl)
  • Title: Arabidopsis thaliana seed germination and early seedling growth are inhibited by monoethanolamine salts of para-halogenated benzoic acids Source: Taylor & Francis URL
  • Title: A Comparative Guide to 4-Amino-5-iodo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Drug Discovery Source: Benchchem URL
  • Title: Multispecies QSAR Modeling for Predicting the Aquatic Toxicity of Diverse Organic Chemicals for Regulatory Toxicology Source: ACS Publications URL

Sources

Validation

literature review of halogenated benzoic acid synthesis and applications

An In-Depth Technical Guide to Halogenated Benzoic Acids: Synthesis Pathways and Application Efficacy Halogenated benzoic acids (fluorinated, chlorinated, brominated, and iodinated derivatives) are indispensable scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Halogenated Benzoic Acids: Synthesis Pathways and Application Efficacy

Halogenated benzoic acids (fluorinated, chlorinated, brominated, and iodinated derivatives) are indispensable scaffolds in medicinal chemistry, agrochemical development, and materials science. The introduction of a halogen atom profoundly alters the physicochemical properties of the benzoic acid core. For instance, the highly electronegative fluorine atom exerts a strong inductive effect that stabilizes the carboxylate anion, thereby increasing the compound's acidity and modulating the lipophilicity and metabolic stability of downstream drug candidates[1].

This guide objectively compares classical and modern synthesis methods for halogenated benzoic acids, detailing the causality behind experimental choices to ensure self-validating, reproducible workflows.

Comparative Analysis of Synthesis Pathways

Historically, introducing a halogen or a carboxylate group onto an aromatic ring required harsh conditions. Today, researchers can choose from a spectrum of methodologies ranging from classical oxidation to highly atom-economical transition-metal-catalyzed C-H functionalization.

  • Classical Oxidation of Halogenated Toluenes: Utilizes strong oxidants like potassium permanganate (KMnO₄) or chromic acid. While highly reliable for scale-up, it generates stoichiometric metal waste[2]. A modern continuous-flow variation utilizing O₂ and nitric acid mitigates thermal hazards and improves the green chemistry profile[3].

  • Diazotization (Schiemann/Sandmeyer Reactions): Converts anthranilic acid derivatives into fluorobenzoic or chlorobenzoic acids via diazonium salts[4].

  • Transition-Metal Catalyzed C-H Halogenation: Direct ortho-halogenation of benzoic acids using Iridium (Ir) or Palladium (Pd) catalysts. This method bypasses the need for pre-functionalized halogenated starting materials[5][6].

  • Radical Chlorocarboxylation: A novel, metal-free approach utilizing chlorine dioxide (ClO₂•) radicals under photoirradiation to achieve single-step chlorocarboxylation of toluene[7].

Table 1: Quantitative Comparison of Synthesis Methods
Synthesis MethodStarting MaterialReagents / CatalystTypical YieldRegioselectivityGreen Chemistry Profile
Classical Oxidation o-ChlorotolueneKMnO₄, H₂O, HCl76–78%Pre-determinedLow (Stoichiometric Mn waste)
Continuous-Flow 2,4-dichloro-5-fluoroacetophenoneO₂, HNO₃ (cat), Flow ReactorUp to 100%Pre-determinedHigh (O₂ as oxidant, safe)
Diazotization Anthranilic AcidNaNO₂, HBF₄, Heat84–89%Pre-determinedModerate (Fluoride hazards)
Ir-Catalyzed C-H Act. Benzoic Acid[Cp*IrCl₂]₂, NIS, HFIP80–95%Excellent (ortho-selective)High (Catalytic, Additive-free)
Radical Reaction TolueneClO₂•, Photoirradiation~50%Poor (1:1 ortho/para)Moderate (Metal-free, mild)

Experimental Protocols & Mechanistic Causality

To guarantee reproducibility, the following protocols deconstruct the chemical logic and causality behind specific experimental conditions.

Protocol A: Classical Oxidation of o-Chlorotoluene to o-Chlorobenzoic Acid[2][8]

Causality of Experimental Design: KMnO₄ is a powerful oxidant that selectively attacks the benzylic carbon. Because the reaction generates basic potassium hydroxide and manganese dioxide (MnO₂) as byproducts, the resulting product exists as a soluble potassium o-chlorobenzoate salt. A deliberate acidic workup is mandatory to protonate the salt and precipitate the final target.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 1.6 moles of o-chlorotoluene, 3.8 moles of KMnO₄, and 7 L of water.

  • Controlled Oxidation: Slowly heat the mixture to boiling with continuous mechanical stirring. Causality: The oxidation is highly exothermic. Rapid heating can cause a violent runaway reaction; slow heating ensures thermal control[2].

  • Monitoring: Reflux for 3-4 hours until the purple permanganate color completely disappears, indicating full reduction to insoluble brown MnO₂.

  • Filtration: Filter the mixture while still hot to remove the MnO₂ precipitate.

  • Acidification: Cautiously add concentrated HCl (sp. gr. 1.19) to the hot filtrate until the solution is strongly acidic to litmus. Causality: Protonation converts the water-soluble potassium o-chlorobenzoate into the highly insoluble o-chlorobenzoic acid.

  • Isolation: Allow the mixture to cool. Filter the resulting white precipitate, wash with cold water, and recrystallize from toluene to yield pure o-chlorobenzoic acid (m.p. 137–138 °C)[2].

Protocol B: Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids[5]

Causality of Experimental Design: Direct C-H iodination historically required harsh oxidants to generate electrophilic iodine. By utilizing a P/N-ligandless Ir(III) catalyst in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), researchers can achieve ortho-selective C-H activation without any external bases. HFIP is critical: its strong hydrogen-bond donating capability disrupts stable carboxylic acid dimers, forcing the substrate to coordinate directly with the Iridium center[5].

Step-by-Step Methodology:

  • Reagent Loading: Charge a reaction vial with benzoic acid (1.0 equiv), N-iodosuccinimide (NIS, 1.1 equiv as the iodine source), and [Cp*IrCl₂]₂ catalyst (2.5 mol%).

  • Solvent Addition: Add HFIP solvent. Causality: Standard solvents like THF or dichloromethane fail to promote the reaction due to their inability to break carboxylic dimers.

  • Reaction: Stir the mixture at room temperature (or with mild heating for electron-deficient substrates) under ambient air. Causality: The Ir(III) complex is exceptionally air- and moisture-tolerant, making this a robust, self-contained system.

  • Purification: Remove the HFIP under reduced pressure and purify the residue via silica gel chromatography to isolate the ortho-iodobenzoic acid[5].

Applications in Drug Development and Materials

Halogenated benzoic acids are not end-products; they are high-value precursors for complex molecular architectures.

  • Antioxidant Schiff Bases & Oxadiazoles: 4-Fluorobenzoic acid can be esterified and reacted with hydrazine to yield 4-fluorobenzohydrazide. Subsequent reaction with aromatic aldehydes forms Schiff bases, which can be cyclized into 1,3,4-oxadiazoles. These fluorinated analogs exhibit potent DPPH free-radical scavenging potential, demonstrating antioxidant activity comparable to standard Vitamin C[8].

  • Urolithin Synthesis via Ullmann Coupling: 2-Bromo-5-methoxybenzoic acid is a critical starting material for synthesizing urolithins (anti-aging gut microbiome metabolites). It undergoes an Ullmann-type reductive coupling with resorcinol. Causality: The bromine atom serves as a highly reactive leaving group, facilitating the Copper-catalyzed C-O bond formation required to build the dibenzopyranone core[9].

  • Water-Soluble Catalytic Ligands: Halogenated benzoic acids undergo Pd/C-catalyzed P-C cross-coupling with diphenylphosphine oxide in water under microwave irradiation. The resulting carboxylic-functionalized phosphine oxides are reduced to create water-soluble phosphine ligands, enabling green, biphasic organometallic catalysis[10].

Visualizing the Synthesis and Application Landscape

G Start Aromatic Precursors Toluene Halogenated Toluene (e.g., o-Chlorotoluene) Start->Toluene Anthranilic Anthranilic Acid Start->Anthranilic Benzoic Benzoic Acid Start->Benzoic Oxidation Oxidation (KMnO4 or Flow O2) Toluene->Oxidation Sandmeyer Diazotization (NaNO2, HBF4) Anthranilic->Sandmeyer CH_Act C-H Halogenation (Ir/Pd Catalysis) Benzoic->CH_Act Product Halogenated Benzoic Acid Oxidation->Product Sandmeyer->Product CH_Act->Product App1 Pharmaceuticals (Oxadiazoles, Urolithins) Product->App1 App2 Materials (Water-Soluble Ligands) Product->App2

Synthesis pathways and downstream applications of halogenated benzoic acids.

References

  • o-CHLOROBENZOIC ACID - Organic Syntheses Procedure Organic Syntheses URL: [Link]

  • Aromatic Side-Chain Oxidation: o-Chlorobenzoic Acid from o-Chlorotoluene MiraCosta College URL:[Link]

  • One-pot chlorocarboxylation of toluenes with chlorine dioxide under photoirradiation National Institutes of Health (PMC) URL:[Link]

  • Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids ACS Catalysis URL:[Link]

  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure Organic Syntheses URL:[Link]

  • Palladium-Catalyzed, ortho-Selective C–H Halogenation The Journal of Organic Chemistry URL:[Link]

  • Kilogram-Scale Synthesis of 2,4-Dichloro-5-fluorobenzoic Acid by Air Oxidation ACS Publications URL:[Link]

  • Synthetic Transformation of 4-fluorobenzoic Acid to 4-fluorobenzohydrazide Schiff Bases Bentham Science URL: [Link]

  • EP3087065B1 - Synthesis of urolithins Google Patents URL
  • Synthesis of Water-Soluble Phosphine Oxides by Pd/C-Catalyzed P–C Coupling in Water ACS Publications URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Chloro-5-hydroxy-4-iodobenzoic Acid

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is a critical component of this re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-hydroxy-4-iodobenzoic acid, ensuring the protection of laboratory personnel and the environment.

Understanding the Hazards: A Proactive Approach to Safety

Before handling 2-Chloro-5-hydroxy-4-iodobenzoic acid for any purpose, including disposal, it is essential to be thoroughly familiar with its hazard profile. This proactive knowledge is the foundation of a safe disposal process.

Hazard Identification:

Hazard CategoryDescription
Acute Oral Toxicity Harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Aquatic Hazard (Acute) Very toxic to aquatic life.[1][3]

Understanding these hazards informs every step of the disposal process, from the selection of personal protective equipment to the final packaging of the waste.

Immediate Safety Protocols: Personal Protective Equipment (PPE) and First Aid

Adherence to proper PPE and knowledge of first aid procedures are non-negotiable for anyone handling this chemical.

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE must be worn at all times when handling 2-Chloro-5-hydroxy-4-iodobenzoic acid:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes and dust.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A flame-retardant and chemical-resistant lab coat should be worn to protect against skin contact.[4]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator should be used.[3]

Emergency First Aid Procedures

In the event of an accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Step-by-Step Disposal Procedure

The disposal of 2-Chloro-5-hydroxy-4-iodobenzoic acid is a multi-step process that begins in the laboratory and culminates in its transfer to a licensed waste disposal facility.

In-Laboratory Waste Accumulation and Storage

Proper segregation and storage of chemical waste at the point of generation, known as a satellite accumulation area (SAA), is a key aspect of laboratory safety and regulatory compliance.[6][7]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Establish a designated SAA within the laboratory where the waste is generated. This area must be under the direct control of the laboratory personnel.

  • The SAA should be away from sources of heat, ignition, and high-traffic areas.[6]

Step 2: Select an Appropriate Waste Container

  • Use a container that is compatible with 2-Chloro-5-hydroxy-4-iodobenzoic acid. A high-density polyethylene (HDPE) container with a secure, screw-on lid is recommended.

  • The container must be in good condition, with no leaks or cracks.

Step 3: Label the Waste Container

  • Properly label the waste container before adding any waste. The label must include the following information:[8][9]

    • The words "Hazardous Waste"[9]

    • The full chemical name: "2-Chloro-5-hydroxy-4-iodobenzoic acid" (no abbreviations)[9]

    • The accumulation start date (the date the first amount of waste is added to the container)[8]

    • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")[8]

    • The name and contact information of the principal investigator or responsible person[9]

Step 4: Add Waste to the Container

  • Carefully transfer the solid 2-Chloro-5-hydroxy-4-iodobenzoic acid waste into the labeled container.

  • Avoid creating dust during the transfer.[3]

  • Keep the container securely closed at all times, except when adding waste.[8][10]

Step 5: Segregate the Waste

  • 2-Chloro-5-hydroxy-4-iodobenzoic acid is a halogenated organic compound. It must be segregated from other waste streams, particularly non-halogenated organic wastes, acids, and bases, to prevent dangerous reactions.[11]

Disposal Workflow Diagram

G cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Procedures A Step 1: Wear appropriate PPE B Step 2: Collect waste in a compatible, labeled container A->B C Step 3: Securely close the container B->C D Step 4: Store in a designated Satellite Accumulation Area C->D E Step 5: Segregate from incompatible waste D->E F Step 6: Contact a licensed hazardous waste disposal company E->F G Step 7: Provide waste information and SDS F->G H Step 8: Schedule a waste pickup G->H I Step 9: Complete the hazardous waste manifest H->I J Final Disposal (Incineration) I->J

Caption: Workflow for the proper disposal of 2-Chloro-5-hydroxy-4-iodobenzoic acid.

Final Disposal: Partnering with Professionals

The final step in the disposal process is the transfer of the hazardous waste to a licensed and reputable waste disposal company. It is against federal regulations for laboratory personnel to treat or dispose of this type of hazardous waste without the proper permits and facilities.[6][9]

Step 6: Engage a Licensed Hazardous Waste Disposal Service

  • Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. Contact your EHS office to initiate the disposal process.

  • If your institution does not have an EHS department, you will need to contract directly with a certified hazardous waste disposal service.

Step 7: Provide Necessary Documentation

  • The waste disposal company will require information about the waste, including the chemical name, quantity, and a copy of the Safety Data Sheet (SDS).

Step 8: Schedule and Prepare for Pickup

  • The EHS department or the waste disposal company will schedule a time for the waste to be collected from your laboratory's central accumulation area.

  • Ensure that the waste container is properly sealed and labeled for transport.

Step 9: Complete the Hazardous Waste Manifest

  • A hazardous waste manifest is a legal document that tracks the waste from the point of generation to its final disposal facility.[8] This document will be provided by the waste disposal company and must be signed by a designated representative from your institution.

Step 10: Final Disposal Method

  • The most common and effective method for the disposal of halogenated organic compounds like 2-Chloro-5-hydroxy-4-iodobenzoic acid is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][12][13] This process ensures the complete destruction of the hazardous components.

Regulatory Compliance: A Non-Negotiable Responsibility

The procedures outlined in this guide are in alignment with the regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP), which includes procedures for the safe handling and disposal of hazardous chemicals in a laboratory setting.[14]

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave," ensuring that it is handled in a manner that protects human health and the environment.[15]

By adhering to these guidelines, you are not only ensuring the safety of your laboratory and the environment but also maintaining your institution's compliance with federal and state regulations.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • OSHA and Biohazard Waste Disposal: A Compliance Guide. (2025, June 12). [Link]

  • What Are OSHA Biohazard Waste Disposal Guidelines? (2024, January 11). Compliancy Group. [Link]

  • Dispose of Toxic Chemicals Properly: Best Practices for Safe Disposal. (2024, October 1). Greenflow. [Link]

  • 2-CHLORO-5-IODO BENZOIC ACID MSDS. Loba Chemie. [Link]

  • 2-Chloro-5-Iodobenzoic Acid - Material Safety Data Sheet (MSDS). [Link]

  • OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now. (2025, June 6). [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Waste Management: The New Regulations. (2019, June 15). [Link]

  • Chemical Waste Management Best Practices. (2025, January 1). Enva. [Link]

  • Hazardous waste disposal and the clinical laboratory. PubMed. [Link]

  • What Is the Safest Way to Dispose of Toxic Waste?. Paradigm Software, L.L.C.® [Link]

  • The Top 10 Hazardous Waste Disposal Best Practices. (2024, August 5). [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa nepis. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • hazardous waste segregation. [Link]

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